(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
描述
属性
分子式 |
C41H46N6O6S |
|---|---|
分子量 |
750.9 g/mol |
IUPAC 名称 |
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C41H46N6O6S/c1-24(26-12-14-27(15-13-26)37-25(2)43-23-54-37)44-39(51)31-20-30(48)22-47(31)40(52)38(41(3,4)5)46-35(50)17-16-34(49)45-36(29-10-8-18-42-21-29)33-19-28-9-6-7-11-32(28)53-33/h6-15,18-19,21,23-24,30-31,36,38,48H,16-17,20,22H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t24-,30+,31-,36?,38+/m0/s1 |
InChI 键 |
NQNKFJCCIWJMPC-LVNYTEOHSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)NC(C4=CN=CC=C4)C5=CC6=CC=CC=C6O5)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)NC(C4=CN=CC=C4)C5=CC6=CC=CC=C6O5)O |
产品来源 |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Function PROTAC for Smad3 Degradation and HIF-α Stabilization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel bifunctional proteolysis targeting chimera (PROTAC). This molecule is engineered to simultaneously induce the degradation of Smad3, a key transducer of TGF-β signaling, and promote the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a master regulator of the cellular response to low oxygen. This dual activity presents a unique therapeutic potential in diseases where both pathways are dysregulated, such as in certain cancers and fibrotic conditions. This technical guide provides a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Mechanism of Action
This compound functions as a molecular bridge, bringing together the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein, Smad3. The (S,R,S)-AHPC moiety serves as the VHL ligand, while the benzofuranylmethyl-pyridine portion is designed to bind to Smad3. This proximity facilitates the VHL-mediated polyubiquitination of Smad3, marking it for degradation by the 26S proteasome.
Concurrently, by occupying the substrate recognition site of VHL, the PROTAC competitively inhibits the binding of hydroxylated HIF-α subunits. Under normoxic conditions, HIF-α is continuously hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted by VHL for degradation. By blocking this interaction, this compound leads to the accumulation and stabilization of HIF-α, thereby activating downstream hypoxic response pathways.
Signaling Pathways
The dual functionality of this PROTAC impacts two critical signaling cascades: the TGF-β/Smad pathway and the VHL/HIF-α pathway.
TGF-β/Smad3 Signaling Pathway and its Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production.[1][2] Upon ligand binding, TGF-β receptors phosphorylate and activate Smad2 and Smad3.[1][2] Activated Smad3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1][3] Dysregulation of this pathway is implicated in fibrosis and cancer progression. This compound induces the degradation of Smad3, thereby inhibiting the downstream transcriptional effects of TGF-β signaling.
VHL/HIF-α Signaling Pathway and its Stabilization
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[4][5] This post-translational modification allows the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex, to recognize and bind HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] During hypoxia, the lack of oxygen inhibits PHD activity, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[4] this compound mimics the hypoxic state by binding to VHL and preventing it from targeting HIF-α for degradation, thus leading to HIF-α stabilization.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound in various cell-based assays.
Table 1: Smad3 Degradation
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Rat Renal Fibroblasts | 1-125 nM | 48 h | Concentration-dependent degradation of Smad3 protein. | [6] |
| CWR22Rv1 | 0-50 µM | 24 h | Degradation of Smad3 protein levels. | [6] |
| Rv1 | 10, 20, 50 µM | 24 h | Reduction in Smad3 protein levels. | [6] |
Table 2: HIF-α Stabilization
| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| Rat Renal Fibroblasts | 1-125 nM | 48 h | Significant upregulation of HIF-2α protein level. | [6] |
Experimental Protocols
The following are representative experimental protocols for assessing the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental setup.
Synthesis of this compound
A detailed, publicly available synthesis protocol for this specific molecule is not available. However, based on the general synthesis of PROTACs utilizing the (S,R,S)-AHPC VHL ligand, a plausible synthetic route would involve the coupling of a benzofuranylmethyl-pyridine derivative, which acts as the Smad3 warhead, to the (S,R,S)-AHPC-C2-amine linker.
General Procedure:
-
Activation of the Warhead: The carboxylic acid group on the benzofuranylmethyl-pyridine derivative is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction: The (S,R,S)-AHPC-C2-amine linker is added to the activated warhead solution, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and the reaction is stirred at room temperature until completion.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Western Blot for Smad3 Degradation and HIF-α Stabilization
This protocol allows for the semi-quantitative determination of protein levels in cell lysates.
1. Cell Culture and Treatment:
-
Plate cells (e.g., rat renal fibroblasts, CWR22Rv1) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Smad3, HIF-1α, HIF-2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
HIF-α Stabilization Luciferase Reporter Assay
This assay provides a quantitative measure of HIF-α transcriptional activity.
1. Cell Culture and Transfection:
-
Plate cells in a multi-well plate suitable for luminescence readings.
-
Co-transfect the cells with a luciferase reporter plasmid containing a hypoxia response element (HRE) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
2. Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control. A known HIF-α stabilizer (e.g., dimethyloxalylglycine - DMOG) can be used as a positive control.
3. Cell Lysis and Luciferase Assay:
-
After the desired incubation period, lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
4. Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Compare the relative luciferase activity of the treated samples to the vehicle control to determine the fold induction of HIF-α transcriptional activity.
Conclusion
This compound is a promising dual-function PROTAC with the potential to modulate two key signaling pathways involved in various pathologies. Its ability to induce the degradation of Smad3 while simultaneously stabilizing HIF-α offers a novel therapeutic strategy. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties for clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the capabilities of this innovative molecule.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Dual-Target Activity of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Technical Overview
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine , a novel Proteolysis Targeting Chimera (PROTAC), demonstrates a unique dual-target mechanism of action by concurrently inducing the degradation of Smad3 and promoting the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). This technical guide provides an in-depth analysis of its activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a small molecule that binds to Smad3. This ternary complex formation facilitates the polyubiquitination of Smad3, marking it for degradation by the proteasome. Concurrently, by occupying the VHL E3 ligase, the PROTAC prevents the degradation of VHL's natural substrate, HIF-2α, leading to its accumulation and stabilization.
Quantitative Analysis of Dual-Target Activity
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
In Vitro Activity in Rat Renal Fibroblasts (NRK-49F cells)
| Concentration | Treatment Time | Smad3 Degradation | HIF-2α Stabilization |
| 1 nM | 48 h | Noticeable Degradation | Increased Levels |
| 25 nM | 48 h | Significant Degradation | Significant Increase |
| 125 nM | 48 h | Potent Degradation | Strong Stabilization |
In Vitro Activity in Human Kidney Cells (HK2 cells)
| Concentration | Treatment Time | Smad3 Degradation |
| 1 nM - 125 nM | Not Specified | Dose-dependent reduction |
In Vitro Activity in Human Prostate Cancer Cells (CWR22Rv1 cells)
| Concentration | Treatment Time | Smad3 Degradation |
| 0 µM - 50 µM | 24 h | Dose-dependent degradation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the characterization of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Rat renal fibroblasts (NRK-49F), human kidney cells (HK2), and human prostate cancer cells (CWR22Rv1) were used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Administration: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final concentrations in the cell culture medium for treatment.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Smad3, HIF-2α, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies
-
Animal Models: Mouse models of renal interstitial fibrosis (unilateral ureteral obstruction - UUO) and chronic renal failure (5/6 subtotal nephrectomy - 5/6Nx) were utilized.
-
Drug Administration: The PROTAC was administered to the animals via a suitable route (e.g., subcutaneous injection).
-
Tissue Analysis: After the treatment period, kidney tissues were harvested for analysis, including Western blotting to assess Smad3 and HIF-2α levels, and histological staining (e.g., Masson's trichrome) to evaluate fibrosis.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes.
Caption: Dual-target mechanism of the PROTAC.
Caption: Workflow for in vitro and in vivo studies.
Conclusion
This compound represents a significant advancement in the development of dual-target therapeutics. Its ability to simultaneously induce the degradation of the pro-fibrotic protein Smad3 and stabilize the protective protein HIF-2α offers a promising strategy for the treatment of complex diseases such as renal fibrosis and certain cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate and harness the therapeutic potential of this innovative PROTAC molecule.
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Targeting PROTAC in Renal Fibrosis Research
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine for renal fibrosis. It provides a comprehensive overview of the compound's mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Concept: A Dual-Pronged Attack on Renal Fibrosis
This compound is a Proteolysis Targeting Chimera (PROTAC), a novel class of drugs designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. This specific PROTAC exhibits a unique dual-targeting mechanism of action.[1][2] It is engineered to simultaneously induce the degradation of Smad3, a key protein in the pro-fibrotic signaling cascade, and stabilize Hypoxia-Inducible Factor-2α (HIF-2α), a protein with known renal protective effects.[1][3][4]
The molecule consists of three key components: a ligand that binds to Smad3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This tripartite structure allows the PROTAC to act as a bridge, bringing Smad3 into close proximity with the VHL E3 ligase. This proximity triggers the ubiquitination of Smad3, marking it for degradation by the proteasome. By engaging the VHL E3 ligase, the PROTAC also competitively inhibits the degradation of HIF-2α, a natural substrate of VHL, leading to its accumulation and enhanced activity.[1][3][4]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of renal fibrosis. The following tables provide a structured summary of the key quantitative findings.
Table 1: In Vitro Activity in Rat Renal Fibroblasts
| Parameter | Concentration Range | Duration | Outcome |
| Smad3 Protein Degradation | 1-125 nM | 48 hours | Concentration-dependent degradation of Smad3 protein.[1] |
| HIF-2α Protein Upregulation | 1-125 nM | 48 hours | Significant upregulation of HIF-2α protein levels.[1] |
Table 2: In Vivo Efficacy in Mouse Models of Renal Fibrosis
| Animal Model | Key Fibrotic Marker | Treatment Effect |
| Unilateral Ureteral Obstruction (UUO) | Smad3 Protein Level | Approximately 40% reduction in obstructed kidneys.[3] |
| Unilateral Ureteral Obstruction (UUO) | HIF-2α Protein Level | Approximately 2-fold increase in obstructed kidneys.[3] |
| 5/6 Subtotal Nephrectomy (5/6Nx) | Smad3 Protein Level | Significant downregulation in remnant kidneys.[3] |
| 5/6 Subtotal Nephrectomy (5/6Nx) | HIF-2α Protein Level | Approximately 2-fold increase in remnant kidneys.[3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Analysis of Protein Levels
-
Cell Culture: Rat renal fibroblasts are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-125 nM) for a specified duration (e.g., 48 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane is incubated with primary antibodies against Smad3, HIF-2α, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis is performed to quantify protein levels relative to the loading control.
-
In Vivo Models of Renal Fibrosis
-
Unilateral Ureteral Obstruction (UUO) Model:
-
Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points.
-
The incision is closed, and the animals are allowed to recover.
-
This compound or a vehicle control is administered daily.
-
After a predetermined period (e.g., 7-14 days), the mice are euthanized, and the obstructed and contralateral kidneys are harvested for analysis.
-
-
5/6 Subtotal Nephrectomy (5/6Nx) Model:
-
This is a two-step surgical procedure. First, two-thirds of the left kidney is surgically removed.
-
One week later, a second surgery is performed to remove the entire right kidney.
-
Post-surgery, the animals are treated with the PROTAC or a vehicle control.
-
Kidney function is monitored throughout the study (e.g., by measuring serum creatinine and blood urea nitrogen).
-
At the end of the study, the remnant kidneys are collected for histological and molecular analysis.
-
Histological and Immunohistochemical Analysis
-
Tissue Processing: Harvested kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 4-5 μm sections are cut and stained with Masson's trichrome or Picrosirius Red to assess the extent of collagen deposition and fibrosis.
-
Immunohistochemistry:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Sections are incubated with primary antibodies against markers of fibrosis such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I.
-
A suitable secondary antibody and detection system are used to visualize the staining.
-
The stained area is quantified using image analysis software.
-
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflows.
Caption: Mechanism of this compound.
Caption: Key experimental workflows for evaluating the PROTAC.
References
- 1. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New strategy for renal fibrosis: Targeting Smad3 proteins for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine for Prostate Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel synthetic molecule with significant potential in the field of prostate cancer research. Identified as a dual-target Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. Its primary mechanism of action involves the degradation of Smad3, a key signaling protein, which in turn leads to the downregulation of the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer progression. Additionally, it has been noted to stabilize Hypoxia-Inducible Factor-alpha (HIF-α), another protein of interest in cancer biology. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its potential applications in preclinical prostate cancer studies.
Introduction
Prostate cancer remains a significant global health challenge, with a substantial number of cases progressing to castration-resistant prostate cancer (CRPC), a stage where the disease no longer responds to androgen deprivation therapy. The Androgen Receptor (AR) signaling axis is a key driver of prostate cancer growth and survival, even in the CRPC stage. Therefore, novel therapeutic strategies aimed at effectively targeting the AR pathway are of paramount importance.
This compound emerges as a promising tool in this context. It is a PROTAC, a class of molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This particular compound functions as a dual-target PROTAC, primarily facilitating the ubiquitination and degradation of Smad3, while also enhancing the protein levels of HIF-α.[2][3][4]
Mechanism of Action
This compound's primary anticancer activity in prostate cancer models stems from its ability to induce the degradation of Smad3. Smad3 has been identified as a crucial co-regulator of the Androgen Receptor. Mechanistically, Smad3 binds to an enhancer region within an intron of the AR gene, thereby promoting AR expression.[4][5][6][7] By degrading Smad3, this compound effectively disrupts this transcriptional regulation, leading to a downstream reduction in the levels of both full-length AR and its splice variants, such as AR-V7, which are often implicated in drug resistance.[5]
The degradation of AR and its variants subsequently leads to the downregulation of AR target genes, which are essential for the proliferation and survival of prostate cancer cells. This dual action of targeting both Smad3 and, consequently, the AR pathway makes this compound a molecule of significant interest for overcoming resistance to conventional anti-androgen therapies.
The second reported activity of this PROTAC is the stabilization of HIF-α.[2][3][4] While the role of HIF-α in prostate cancer is complex and can be context-dependent, its stabilization is a known consequence of inhibiting the von Hippel-Lindau (VHL) E3 ligase, which is often recruited by PROTACs.[8] The specific implications of HIF-α stabilization by this compound in the context of its anti-prostate cancer activity require further investigation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Efficacy in Prostate Cancer Cell Lines
Studies have demonstrated the activity of this compound in prostate cancer cell lines, specifically in CWR22Rv1 and Rv1 cells.[5]
Data Summary
| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Citation(s) |
| CWR22Rv1 | 0-50 µM | 24 hours | - Degradation of Smad3 protein levels- Downregulation of the Androgen Receptor (AR) pathway | [5] |
| Rv1 | 10, 20, 50 µM | 24 hours | - Reduction in Smad3 protein levels- Concomitant reduction in AR, AR-V7, and AR target levels | [5] |
Note: Specific quantitative data such as DC50 (concentration for 50% degradation) or IC50 (half-maximal inhibitory concentration) values are not currently available in the public domain.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and in vitro use of this compound are not extensively published. However, based on standard laboratory practices for similar compounds, the following general methodologies can be inferred.
General Cell Culture and Treatment
-
Cell Lines: CWR22Rv1 and Rv1 prostate cancer cell lines are appropriate models.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Serial dilutions can then be made in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Cells should be seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing the compound or vehicle control (e.g., DMSO) at the indicated concentrations for the specified duration (e.g., 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Smad3, AR, AR-V7, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General workflow for in vitro protein degradation analysis.
In Vivo Studies
As of the latest available information, in vivo efficacy studies of this compound in prostate cancer xenograft models have not been published in the peer-reviewed literature. Such studies would be a critical next step to evaluate the therapeutic potential of this compound.
Future Directions and Considerations
This compound represents a valuable research tool for investigating the role of the Smad3-AR axis in prostate cancer. Future research should focus on:
-
Quantitative Analysis: Determining the DC50 and IC50 values in various prostate cancer cell lines to better understand its potency and efficacy.
-
In Vivo Efficacy: Evaluating the anti-tumor activity, pharmacokinetics, and pharmacodynamics of the compound in preclinical xenograft or patient-derived xenograft (PDX) models of prostate cancer.
-
Mechanism of HIF-α Stabilization: Elucidating the specific consequences of HIF-α stabilization by this compound in prostate cancer cells and its potential impact on the tumor microenvironment.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to Smad3 degradation.
Conclusion
This compound is a novel PROTAC with a clear mechanism of action involving the degradation of Smad3 and subsequent downregulation of the Androgen Receptor pathway in prostate cancer cells. The available in vitro data supports its potential as a valuable tool for preclinical research. Further studies are warranted to fully characterize its therapeutic potential for the treatment of prostate cancer, particularly in the context of castration-resistant disease.
Disclaimer: The information provided in this document is based on publicly available data and is intended for research and informational purposes only. The synthesis and use of this compound should be conducted by qualified professionals in a laboratory setting.
References
- 1. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. SMAD3 promotes expression and activity of the androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMAD3 promotes expression and activity of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting HIF-1 for prostate cancer: a synthesis of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Targeting PROTAC for Smad3 Degradation and HIF-α Stabilization
CAS Number: 2347517-69-3
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed to simultaneously induce the degradation of Smad3 and promote the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). This dual-functionality positions it as a promising therapeutic candidate for a range of diseases, including renal fibrosis, certain cancers such as prostate cancer, and renal anemia. This technical guide provides a comprehensive overview of its mechanism of action, biological activity, and the experimental protocols used for its characterization.
Core Concepts: PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Mechanism of Action of this compound
This PROTAC exhibits a unique dual mechanism of action:
-
Smad3 Degradation: The benzofuranylmethyl-pyridine moiety of the molecule binds to the Smad3 protein. The (S,R,S)-AHPC component serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The linker brings Smad3 and VHL together, forming a ternary complex. This proximity allows for the VHL-mediated polyubiquitination of Smad3, leading to its subsequent degradation by the proteasome.
-
HIF-α Stabilization: The von Hippel-Lindau protein is the natural E3 ligase for the alpha subunits of Hypoxia-Inducible Factor (HIF-1α and HIF-2α). Under normal oxygen conditions (normoxia), VHL binds to hydroxylated HIF-α, leading to its ubiquitination and degradation. By occupying the binding site of VHL, the this compound PROTAC competitively inhibits the binding of VHL to HIF-α. This prevents the degradation of HIF-α, leading to its accumulation and stabilization, thereby activating downstream hypoxia signaling pathways.
This dual action is particularly relevant in the context of renal disease, where Smad3 is a key mediator of fibrosis, and HIF-α stabilization has been shown to have protective effects.
Caption: Dual mechanism of action of the PROTAC.
Quantitative Data
The biological activity of this compound has been characterized in various cell lines. The following tables summarize the key quantitative data.
| Cell Line | Target Protein | Effect | Concentration Range | Incubation Time |
| Rat Renal Fibroblasts | Smad3 | Concentration-dependent degradation | 1-125 nM | 48 hours |
| Rat Renal Fibroblasts | HIF-2α | Significant upregulation of protein levels | 1-125 nM | 48 hours |
| CWR22Rv1 (Prostate Cancer) | Smad3 | Protein degradation | 0-50 µM | 24 hours |
| CWR22Rv1 (Prostate Cancer) | Androgen Receptor (AR) Pathway | Downregulation | 0-50 µM | 24 hours |
| Rv1 (Prostate Cancer) | Smad3 | Reduction in protein levels | 10, 20, 50 µM | 24 hours |
| Rv1 (Prostate Cancer) | AR, AR-V7 | Reduction in protein levels | 10, 20, 50 µM | 24 hours |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for Smad3 Degradation and HIF-α Stabilization
This protocol is used to determine the levels of Smad3 and HIF-α proteins in cells treated with the PROTAC.
1. Cell Culture and Treatment:
-
Culture rat renal fibroblasts or CWR22Rv1 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 50 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Smad3, HIF-1α, HIF-2α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Compare the protein levels in treated samples to the vehicle control.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound is a potent dual-target PROTAC with significant potential for therapeutic applications in fibrosis and oncology. Its ability to simultaneously degrade the pro-fibrotic protein Smad3 while stabilizing the protective HIF-α protein offers a multi-faceted approach to disease treatment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the capabilities of this promising molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its efficacy and safety in preclinical and clinical settings.
Technical Guide: (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a Dual-Targeting PROTAC for Smad3 Degradation and HIF-α Stabilization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Smad3 and the concurrent stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). This technical whitepaper provides a comprehensive overview of this molecule, including its alternative nomenclature, mechanism of action, and relevant experimental data. Detailed experimental protocols, derived from seminal studies on functionally analogous Smad3/HIF-α dual-target PROTACs, are presented to guide future research and development. This document aims to serve as a critical resource for researchers in fibrosis, nephrology, and oncology.
Introduction and Nomenclature
This compound is a complex heterobifunctional molecule. Due to its specific biological activity, it is often referred to by a more functional title:
-
Smad3/HIF-α Dual Target PROTAC
The core components of its chemical name suggest its structure:
-
(S,R,S)-AHPC: This moiety is indicative of the von Hippel-Lindau (VHL) E3 ligase ligand, based on the structure of similar published PROTACs.
-
C2-amide: Refers to a two-carbon linker with an amide group.
-
benzofuranylmethyl-pyridine: This portion of the molecule constitutes the ligand that targets the Smad3 protein.
Chemical Identifiers:
Mechanism of Action: A Dual-Pronged Approach
This PROTAC operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade Smad3. Simultaneously, by engaging the VHL E3 ligase, it prevents the degradation of HIF-α, leading to its accumulation and subsequent downstream signaling.
The proposed signaling pathway is as follows:
Caption: Dual mechanism of the PROTAC.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and a functionally analogous Smad3/HIF-α dual-target PROTAC.
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| Rat Renal Fibroblasts | This compound | 1-125 nM | 48 h | Concentration-dependent degradation of Smad3 protein; significant upregulation of HIF-2α protein. | Vendor Data |
| CWR22Rv1 (Prostate Cancer) | This compound | 0-50 µM | 24 h | Degradation of Smad3 protein levels; downregulation of the androgen receptor (AR) pathway. | Vendor Data |
Table 1: In Vitro Activity of this compound
| Cell Line | Treatment | Concentration | Outcome |
| HK2 (Human Kidney) | Smad3/HIF-α PROTAC | 25 nM | Significant, dose-dependent reduction in Smad3 protein levels with no accumulation of HIF-1α. |
| NRK-49F (Rat Kidney Fibroblast) | Smad3/HIF-α PROTAC | 25 nM | Significant, dose-dependent reduction in Smad3 protein levels and elevation of HIF-2α protein levels. |
Table 2: In Vitro Activity of a Functionally Analogous Smad3/HIF-α PROTAC
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to the study of Smad3/HIF-α dual-target PROTACs. These are based on established research in the field and should be adapted and validated for specific experimental conditions.
In Vitro Ubiquitination Assay
This assay confirms the PROTAC's ability to induce the ubiquitination of the target protein.
Caption: Workflow for in vitro ubiquitination.
Methodology:
-
Cell Lysate Preparation: Use ACHN cells, which have high endogenous levels of VHL. Lyse cells in a non-denaturing buffer.
-
Reaction Mixture: In a microfuge tube, combine cell lysate, recombinant Smad3 protein, the PROTAC of interest, ATP, recombinant E1 and E2 ubiquitinating enzymes, and ubiquitin.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immunoprecipitation: Add anti-Smad3 antibody to the mixture and incubate to capture Smad3 and any bound proteins. Add protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: Elute the proteins from the beads and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody to detect polyubiquitinated Smad3. A smear at higher molecular weights indicates successful ubiquitination.
Animal Models of Renal Fibrosis
a) Unilateral Ureteral Obstruction (UUO) Model
A widely used model to induce rapid renal fibrosis.
Methodology:
-
Anesthesia: Anesthetize male C57BL/6 mice (6-8 weeks old) via intraperitoneal injection of pentobarbital.
-
Surgical Procedure: Make a midline abdominal incision to expose the left ureter. Ligate the left ureter at two points using 4-0 silk sutures.
-
Dosing: Administer the PROTAC or vehicle control via intraperitoneal injection daily, starting before or after the surgery as per the study design.
-
Termination: Sacrifice the mice at specified time points (e.g., 7 or 14 days) post-surgery.
-
Analysis: Harvest the obstructed kidneys for histological analysis (Masson's trichrome, Sirius Red staining for collagen), immunohistochemistry (for α-SMA, a marker of myofibroblast activation), and Western blotting (for Smad3, HIF-2α, and fibronectin).
b) 5/6 Subtotal Nephrectomy (5/6Nx) Model
This model mimics the progressive nature of chronic kidney disease.
Methodology:
-
First Surgery: Anesthetize the mouse and perform a left flank incision. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.
-
Second Surgery: One week later, perform a right flank incision and completely remove the right kidney (nephrectomy).
-
Dosing: Begin PROTAC or vehicle administration after the second surgery.
-
Monitoring: Monitor renal function throughout the study by measuring blood urea nitrogen (BUN) and serum creatinine levels.
-
Termination and Analysis: At the study endpoint (e.g., 8-12 weeks), sacrifice the animals and harvest the remnant kidney for analysis as described for the UUO model.
Conclusion
This compound represents a promising therapeutic candidate with a dual mechanism of action relevant to a range of fibrotic and oncological diseases. Its ability to specifically degrade Smad3 while simultaneously stabilizing the protective HIF-α protein offers a multi-faceted approach to disease modification. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of this and other Smad3/HIF-α dual-targeting PROTACs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic efficacy in preclinical models.
References
A Technical Guide to (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Targeting PROTAC for Smad3 Degradation and HIF-α Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a novel Proteolysis Targeting Chimera (PROTAC). This molecule is of significant interest due to its dual-targeting mechanism: inducing the degradation of Smad3 and stabilizing Hypoxia-Inducible Factor-alpha (HIF-α). This unique mode of action presents potential therapeutic applications in fibrosis, renal anemia, and oncology.[1][2][3]
Discovery and Design
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of three key components:
-
A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase: This portion of the molecule is based on the (S,R,S)-AHPC scaffold, which recruits the VHL E3 ligase complex.
-
A ligand for the target protein, Smad3: A benzofuranylmethyl-pyridine moiety is designed to bind to the Smad3 protein.
-
A C2-amide linker: This linker connects the VHL ligand and the Smad3 ligand, positioning them optimally to form a ternary complex with the E3 ligase and the target protein.
The formation of this ternary complex (VHL - PROTAC - Smad3) facilitates the ubiquitination of Smad3, marking it for degradation by the proteasome. Concurrently, by engaging the VHL E3 ligase, the PROTAC competitively inhibits the VHL-mediated degradation of HIF-α, leading to its stabilization.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of its constituent parts and general PROTAC assembly strategies. The synthesis would likely involve three main stages:
-
Synthesis of the VHL Ligand Moiety: Preparation of the (S,R,S)-AHPC core structure with a reactive handle for linker attachment.
-
Synthesis of the Smad3 Ligand Moiety: Synthesis of the benzofuranylmethyl-pyridine fragment, also functionalized for linker conjugation.
-
Linker Conjugation and Final Assembly: Coupling of the VHL and Smad3 ligands via the C2-amide linker.
A representative, though not explicitly published, synthetic scheme would likely involve the amide coupling of a carboxylic acid-functionalized linker with an amine-functionalized ligand, or vice versa.
Biological Evaluation
This compound has been evaluated in various in vitro models to characterize its dual-action mechanism. The primary endpoints of these studies are the degradation of Smad3 and the stabilization of HIF-α.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that specific DC₅₀ (concentration for 50% degradation) and EC₅₀ (concentration for 50% maximal effect) values are not currently available in the public domain.
Table 1: Smad3 Degradation Activity
| Cell Line | Concentration Range | Treatment Duration | Observed Effect |
| Rat Renal Fibroblasts | 1-125 nM | 48 hours | Concentration-dependent degradation of Smad3 protein.[1] |
| CWR22Rv1 | 0-50 µM | 24 hours | Degradation of Smad3 protein levels.[1] |
| Rv1 | 10, 20, 50 µM | 24 hours | Reduction in Smad3 protein levels.[1] |
Table 2: HIF-α Stabilization and Downstream Effects
| Cell Line | Concentration Range | Treatment Duration | Observed Effect |
| Rat Renal Fibroblasts | 1-125 nM | 48 hours | Significant upregulation of HIF-2α protein levels.[1] |
| CWR22Rv1 | 0-50 µM | 24 hours | Downregulation of the androgen receptor (AR) pathway.[1] |
| Rv1 | 10, 20, 50 µM | 24 hours | Reduction in the levels of AR and AR-V7.[1] |
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound can be visualized through its impact on cellular signaling pathways.
Caption: Mechanism of action of the dual-targeting PROTAC.
References
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a synthetic, cell-permeable Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule is designed to simultaneously bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein Smad3. This induced proximity facilitates the polyubiquitination of Smad3, marking it for degradation by the proteasome.[1][2][3] Concurrently, by engaging the VHL E3 ligase, this PROTAC competitively inhibits the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), leading to its stabilization and accumulation.[1][2][3] This dual activity of Smad3 degradation and HIF-α stabilization makes it a valuable tool for investigating cellular pathways related to fibrosis, cancer, and renal anemia.[1]
Mechanism of Action
As a PROTAC, this compound does not inhibit the function of its target protein, Smad3, through competitive binding at an active site. Instead, it hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][4][5] The molecule forms a ternary complex between the VHL E3 ligase and Smad3, leading to the transfer of ubiquitin molecules to Smad3.[2][4][5] This polyubiquitinated Smad3 is then recognized and degraded by the 26S proteasome.[6][7] The stabilization of HIF-α is a consequence of the VHL ligand component of the PROTAC occupying the binding site that would normally be used to recognize and target HIF-α for degradation under normoxic conditions.[8][9]
Signaling Pathway Diagram
Caption: Mechanism of this compound.
Quantitative Data Summary
| Cell Line | Organism | Target Effect | Concentration Range | Incubation Time | Reference |
| Rat Renal Fibroblasts | Rat | Smad3 Degradation & HIF-2α Upregulation | 1 - 125 nM | 48 hours | [1] |
| CWR22Rv1 | Human | Smad3 Degradation & Androgen Receptor Pathway Downregulation | 0 - 50 µM | 24 hours | [1] |
| Rv1 | Human | Smad3, AR, AR-V7 Reduction | 10, 20, 50 µM | 24 hours | [1] |
Experimental Protocols
Cell-Based Assay for Smad3 Degradation and HIF-α Stabilization
This protocol outlines a general workflow for treating cultured cells with this compound and subsequently analyzing the protein levels of Smad3 and HIF-α by Western blotting.
Materials:
-
Cell Lines: CWR22Rv1 (prostate cancer) or Rat Renal Fibroblasts.
-
Culture Media: RPMI-1640 for CWR22Rv1, DMEM for Rat Renal Fibroblasts, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-Smad3, Anti-HIF-1α, Anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Protocol Steps:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only).
-
Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Smad3, anti-HIF-1α, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (Smad3 and HIF-α) to the loading control (β-actin).
-
Plot the normalized protein levels against the compound concentration to determine the dose-dependent effect.
-
Experimental Workflow Diagram
Caption: Workflow for the cell-based assay of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-dependent Degradation of Smad3 by a Ubiquitin Ligase Complex of ROC1 and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Treatment of Renal Cells with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed for dual-target activity. This molecule functions by inducing the ubiquitination and subsequent proteasomal degradation of Smad3, a key signaling protein in renal fibrosis, while simultaneously promoting the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a critical regulator of cellular response to low oxygen, which can be protective in the context of kidney disease.[1][2][3] This dual mechanism of action presents a promising therapeutic strategy for renal fibrosis and anemia associated with kidney disease.[1][2]
These application notes provide detailed protocols for the in vitro treatment of renal cells with this compound to assess its biological activity.
Mechanism of Action
This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, Smad3, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome. By occupying the E3 ligase, the PROTAC also interferes with the degradation of HIF-α, leading to its accumulation and subsequent activation of downstream target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia inducible factor 1-alpha (HIF-1 alpha) is induced during reperfusion after renal ischemia and is critical for proximal tubule cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective stabilization of HIF-1α in renal tubular cells by 2-oxoglutarate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Smad3 Degradation Induced by (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine via Western Blot
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Smad3, a key intracellular mediator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3][4] This compound functions as a dual-target PROTAC, not only facilitating the ubiquitination and subsequent proteasomal degradation of Smad3 but also enhancing the protein levels of Hypoxia-Inducible Factor-α (HIF-α).[1][2][3][4] Its multi-pathway activity makes it a compound of interest for research in areas such as anti-fibrosis, renal protection, and oncology, including prostate cancer.[2]
These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of Smad3 in cultured cells following treatment with this compound.
Signaling Pathway Overview
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the Smad3 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation effectively diminishes the cellular levels of Smad3, thereby inhibiting its downstream signaling functions.
References
Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed for dual-target engagement. It functions by inducing the degradation of Smad3 and concurrently stabilizing Hypoxia-Inducible Factor-α (HIF-α), presenting a promising therapeutic strategy for conditions such as renal fibrosis and prostate cancer.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in in vivo mouse models, based on preclinical research.
Mechanism of Action
This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, Smad3, a key mediator in pro-fibrotic signaling pathways. The other end recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome.
Simultaneously, by occupying the VHL E3 ligase, the PROTAC prevents the degradation of VHL's natural substrate, HIF-α. This leads to the stabilization and accumulation of HIF-α, which can have protective effects, such as in renal anemia.[1][2]
Signaling Pathway
In Vivo Study Protocols
The following protocols are based on preclinical studies in mouse models of renal fibrosis.
Animal Models
-
Unilateral Ureteral Obstruction (UUO) Model: A widely used model for inducing renal interstitial fibrosis.
-
5/6 Subtotal Nephrectomy (5/6Nx) Model: A model that mimics chronic kidney disease.
Compound Preparation and Administration
-
Formulation: The compound is typically dissolved in a vehicle suitable for in vivo administration, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.
-
Dosage and Frequency: Dosages in preclinical mouse models have ranged from 1 to 10 mg/kg, administered daily.
Experimental Workflow
Quantitative Data Summary
| Parameter | Details | Mouse Model(s) | Reference |
| Dosage Range | 1 - 10 mg/kg | UUO, 5/6Nx | Preclinical Studies |
| Administration Route | Intraperitoneal (i.p.) | UUO, 5/6Nx | Preclinical Studies |
| Frequency | Daily | UUO, 5/6Nx | Preclinical Studies |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | N/A | Standard Practice |
| Observed In Vivo Effects | - Smad3 degradation- HIF-α stabilization- Attenuation of renal fibrosis- Preservation of renal function | UUO, 5/6Nx | [1][2] |
| Toxicity | No significant toxicity observed at therapeutic doses | Male and female mice | [1] |
Detailed Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Cut the ureter between the two ligatures.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Treatment Initiation: Begin administration of this compound or vehicle on day 1 post-surgery and continue for the duration of the study (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect kidney tissues for histological and biochemical analysis.
Pharmacokinetic (PK) Studies
-
Animal Groups: Use healthy male and female mice.
-
Compound Administration: Administer a single dose of this compound via the desired route (e.g., i.p. or intravenous).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Western Blot Analysis for Target Engagement
-
Tissue Homogenization: Homogenize kidney tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Smad3, HIF-α, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Concluding Remarks
This compound represents a promising therapeutic agent with a novel dual mechanism of action. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore its therapeutic potential. Careful consideration of animal models, dosing regimens, and analytical methods is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Preparation of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel dual-target Proteolysis Targeting Chimera (PROTAC) with significant potential in therapeutic research, particularly in oncology and fibrosis.[1][2][3] This molecule functions by inducing the ubiquitination and subsequent degradation of Smad3, a key signaling protein in the TGF-β pathway, while simultaneously promoting the stabilization of Hypoxia-Inducible Factor-α (HIF-α) protein levels.[1][2][3][4] This dual action provides a multi-pathway approach to combatting diseases such as renal fibrosis and certain cancers, including prostate cancer.[1] Proper preparation of a stable and accurate stock solution is the critical first step for reliable and reproducible in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 750.91 g/mol | [2][5] |
| CAS Number | 2347517-69-3 | [2][5] |
| Solubility in DMSO | ≥ 170 mg/mL (226.39 mM) | [5] |
| Alternate Solubility in DMSO | 150 mg/mL | [2] |
| Appearance | Powder | [6] |
| Purity | 98.62% | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C, Sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound. This is especially important if the compound has been stored refrigerated or frozen.
-
Weighing the Compound: In a fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.51 mg of this compound (Molecular Weight = 750.91 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 7.51 mg, this would be 1 mL.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Solubilization (if necessary):
-
Visually inspect the solution for any undissolved particles.
-
If particulates are present, gently warm the solution to 37°C for 5-10 minutes and vortex again.[5]
-
Alternatively, sonication for a brief period can aid in dissolving the compound.
-
-
Aliquoting and Storage:
-
Storage Conditions:
Preparation of Working Solutions:
To prepare a working solution for cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[6][7]
Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing the stock solution.
Diagram 2: Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]
- 4. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]
- 5. glpbio.com [glpbio.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine: A Dual-Target PROTAC for Smad3 Degradation and HIF-α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel bifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Smad3 while simultaneously stabilizing Hypoxia-Inducible Factor-alpha (HIF-α). This dual-action mechanism of action makes it a valuable research tool for investigating cellular pathways involved in fibrosis, renal disease, and cancer. As a VHL-recruiting PROTAC, it utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag the target protein, Smad3, for proteasomal degradation. Concurrently, by engaging VHL, it prevents the degradation of VHL's natural substrate, HIF-α, leading to its accumulation and subsequent downstream signaling.
These application notes provide a comprehensive overview of the compound's biological activity, along with detailed protocols for its use in cell-based assays to assist researchers in harnessing its full potential.
Biological Activity and Mechanism of Action
This compound acts as a molecular bridge, bringing together the VHL E3 ubiquitin ligase and the Smad3 protein. This proximity facilitates the ubiquitination of Smad3, marking it for degradation by the 26S proteasome. By occupying the substrate recognition site of VHL, the PROTAC also competitively inhibits the binding and subsequent degradation of HIF-α, leading to its stabilization and accumulation. This dual functionality allows for the simultaneous modulation of two key signaling pathways. The degradation of Smad3 can inhibit TGF-β signaling, which is implicated in fibrosis and cancer progression. The stabilization of HIF-α can promote the expression of genes involved in erythropoiesis and angiogenesis, offering potential therapeutic benefits in conditions like renal anemia.[1][2]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the effects of this compound on Smad3 degradation and HIF-2α stabilization in various cell lines.
Table 1: In Vitro Efficacy in Rat Renal Fibroblasts (NRK-49F)
| Parameter | Value | Experimental Conditions |
| Effective Concentration (Smad3 Degradation) | Starting at 25 nM | 48-hour treatment |
| Effective Concentration (HIF-2α Stabilization) | Starting at 25 nM | 48-hour treatment |
Table 2: In Vitro Efficacy in Human Renal Tubule Cells (HK2)
| Parameter | Value | Experimental Conditions |
| Smad3 Degradation | Dose-dependent reduction | Not specified |
Table 3: In Vitro Efficacy in Human Prostate Cancer Cells (CWR22Rv1)
| Parameter | Value | Experimental Conditions |
| Effective Concentration (Smad3, AR, AR-V7 Degradation) | 10-50 µM | 24-hour treatment |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of the dual-target PROTAC.
Caption: General workflow for evaluating the PROTAC.
Experimental Protocols
Protocol 1: Assessment of Smad3 Degradation and HIF-α Stabilization by Western Blot
This protocol describes the use of Western blotting to determine the dose-dependent and time-course effects of this compound on the protein levels of Smad3 and HIF-α.
Materials:
-
This compound
-
Appropriate cell line (e.g., NRK-49F, HK2, CWR22Rv1)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Smad3, anti-HIF-2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 50 µM) for a fixed time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., a concentration determined from the dose-response experiment) for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands.
-
Normalize the Smad3 and HIF-α band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
For dose-response experiments, plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound.
Materials:
-
This compound
-
Appropriate cell line
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the PROTAC, including a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Troubleshooting
-
No or low degradation:
-
Confirm the expression of VHL E3 ligase in the cell line used.
-
Optimize the concentration and treatment time of the PROTAC.
-
Ensure the integrity of the compound.
-
-
High background in Western blot:
-
Optimize blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
-
Inconsistent results:
-
Maintain consistent cell passage numbers and confluency.
-
Ensure accurate pipetting and dilutions.
-
Ordering Information
This compound is available from various commercial suppliers. Please refer to their websites for ordering information.
Disclaimer: These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided information is based on currently available literature and should be adapted and optimized for specific experimental conditions.
References
Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel Proteolysis Targeting Chimera (PROTAC) designed with a dual mechanism of action for combating fibrosis.[1][2] This molecule functions by simultaneously inducing the degradation of Smad3, a key mediator of pro-fibrotic signaling, and stabilizing Hypoxia-Inducible Factor-α (HIF-α), which has protective effects in fibrotic diseases.[1][2][3] These application notes provide a summary of its mechanism, quantitative data from relevant fibrosis models, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, Smad3, while the other end recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[3] This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome.[3][4][5] By degrading Smad3, the compound effectively inhibits the downstream signaling cascade initiated by Transforming Growth Factor-β (TGF-β), a primary driver of fibrosis.[4][5][6]
Concurrently, by occupying the VHL E3 ligase, the PROTAC prevents the degradation of HIF-α, leading to its stabilization and accumulation.[3] Increased levels of HIF-α are known to have protective effects in the context of renal fibrosis.[3] This dual-action approach of inhibiting a pro-fibrotic pathway while activating a protective one makes this compound a promising therapeutic candidate for various fibrotic diseases.[1][2][3]
A simplified representation of this signaling pathway is provided below:
Caption: Dual mechanism of this compound.
Quantitative Data
The following tables summarize the quantitative data on the effects of a VHL-recruiting PROTAC with the same mechanism of action as this compound in various fibrosis models.[3]
Table 1: In Vitro Efficacy in Rat Renal Fibroblasts [1]
| Parameter | Concentration | Duration | Result |
| Smad3 Protein Degradation | 1-125 nM | 48 h | Concentration-dependent degradation |
| HIF-2α Protein Upregulation | 1-125 nM | 48 h | Significant upregulation |
Table 2: In Vivo Efficacy in Unilateral Ureteral Obstruction (UUO) Mouse Model [3]
| Parameter | Treatment Group | Result vs. Vehicle |
| Renal Fibrosis (Masson's Trichrome) | PROTAC | Significantly ameliorated |
| Macrophage Infiltration (F4/80+) | PROTAC | Significantly mitigated |
Table 3: In Vivo Efficacy in 5/6 Nephrectomy (5/6Nx) Mouse Model [3]
| Parameter | Treatment Group | Result vs. Vehicle |
| Renal Fibrosis (Masson's Trichrome) | PROTAC | Significantly ameliorated |
| Serum EPO Levels | PROTAC | Significantly elevated |
Experimental Protocols
In Vitro Fibrosis Model: TGF-β-Induced Myofibroblast Differentiation
This protocol describes the induction of a fibrotic phenotype in fibroblasts using TGF-β, a key profibrotic cytokine.
Caption: Workflow for in vitro evaluation of anti-fibrotic compounds.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary human lung fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Vehicle control (e.g., DMSO)
-
Reagents for protein extraction, Western blotting, immunocytochemistry (ICC), or ELISA
Procedure:
-
Seed fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Once attached, replace the complete medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add TGF-β1 to the medium to a final concentration of 5 ng/mL to induce myofibroblast differentiation.
-
Incubate for 24-48 hours.
-
Harvest the cells for downstream analysis of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I expression, as well as target engagement (Smad3 degradation and HIF-α stabilization).
In Vivo Fibrosis Model: Bleomycin-Induced Pulmonary Fibrosis
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin, a widely used model to test anti-fibrotic therapies.
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle control
-
Reagents for histology, hydroxyproline assay, and RT-qPCR
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg in 50 µL of sterile saline). Control mice receive saline only.
-
Begin daily administration of this compound or vehicle at the desired dose and route (e.g., oral gavage or intraperitoneal injection). Treatment can start on the same day as bleomycin instillation or after a few days to model a therapeutic intervention.
-
Monitor the body weight and general health of the mice daily.
-
On day 14 or 21 post-bleomycin instillation, euthanize the mice.
-
Harvest the lungs. The left lung can be used for histological analysis (fixed in 10% neutral buffered formalin), and the right lung can be snap-frozen for hydroxyproline assay or RNA extraction.
-
Quantify the extent of fibrosis using histological scoring (e.g., Ashcroft score) and by measuring the total lung collagen content via a hydroxyproline assay.
Conclusion
This compound represents a promising, targeted approach for the treatment of fibrotic diseases. Its dual mechanism of action, involving the degradation of the key pro-fibrotic mediator Smad3 and the stabilization of the protective factor HIF-α, offers a multi-faceted strategy to halt or reverse fibrosis. The protocols outlined above provide a framework for the preclinical evaluation of this and similar compounds in relevant in vitro and in vivo models of fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]
- 3. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smad3 as a mediator of the fibrotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Smad3 null mice develop airspace enlargement and are resistant to TGF-beta-mediated pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of specific target proteins within the cell by hijacking the ubiquitin-proteasome system. This particular PROTAC is a dual-target agent that leads to the ubiquitination and subsequent degradation of Smad3, a key component of the TGF-β signaling pathway, while simultaneously promoting the stabilization and increased levels of Hypoxia-Inducible Factor-α (HIF-α) protein.[1][2][3][4][5]
This molecule has shown potential for therapeutic applications in oncology, particularly in prostate cancer.[1][5] Its mechanism of action involves the downregulation of the androgen receptor (AR) pathway through the degradation of Smad3 in prostate cancer cells.[1][5] These application notes provide a summary of its effects in cancer cell lines and detailed protocols for its experimental use.
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (Smad3), an E3 ubiquitin ligase, and itself. This proximity induces the E3 ligase to tag Smad3 with ubiquitin molecules, marking it for degradation by the proteasome. The concomitant upregulation of HIF-α levels suggests a broader impact on cellular signaling pathways, which can be significant in the tumor microenvironment.
Caption: PROTAC-mediated degradation of Smad3.
Data Presentation
In Vitro Activity in Cancer Cell Lines
The following tables summarize the reported in vitro effects of this compound on various cancer cell lines.
Table 1: Effect on Smad3 and HIF-2α in Rat Renal Fibroblasts
| Parameter | Concentration Range | Treatment Duration | Observed Effect |
| Smad3 Degradation | 1-125 nM | 48 hours | Concentration-dependent degradation of Smad3 protein.[1][5] |
| HIF-2α Upregulation | 1-125 nM | 48 hours | Significant upregulation of HIF-2α protein levels.[1][5] |
Table 2: Effect on Prostate Cancer Cell Line CWR22Rv1
| Parameter | Concentration Range | Treatment Duration | Observed Effect |
| Smad3 Degradation | 0-50 µM | 24 hours | Degradation of Smad3 protein levels.[1][5] |
| AR Pathway Downregulation | 0-50 µM | 24 hours | Downregulation of the androgen receptor (AR) pathway.[1][5] |
| Reduction of AR and AR-V7 | 10, 20, 50 µM | 24 hours | Reduction in the levels of AR, AR-V7, and AR target proteins.[1] |
Signaling Pathways
The dual action of this compound impacts two critical signaling pathways in cancer: the Smad3/Androgen Receptor pathway and the HIF-α pathway.
Caption: Dual impact on Smad3/AR and HIF-α pathways.
Experimental Protocols
Protocol 1: Western Blot Analysis of Smad3, AR, and HIF-2α Protein Levels
This protocol outlines the steps for assessing the protein levels of Smad3, Androgen Receptor (AR), and HIF-2α in cancer cell lines following treatment with this compound.
Materials:
-
This compound
-
Prostate cancer cell line (e.g., CWR22Rv1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Smad3, anti-AR, anti-AR-V7, anti-HIF-2α, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate CWR22Rv1 cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Caption: Western blot experimental workflow.
Conclusion
This compound represents a promising tool for cancer research, particularly for studying the interplay between the Smad3/AR and HIF-α signaling pathways in prostate cancer. The provided protocols and data serve as a guide for researchers to investigate its efficacy and mechanism of action in various cancer cell line models. Careful optimization of experimental conditions is recommended for each specific cell line and research question.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. SMAD3 promotes expression and activity of the androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring HIF-α Levels Following (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine is a novel dual-target Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Smad3 and concurrently stabilize Hypoxia-Inducible Factor-alpha (HIF-α).[1][2][3][4] This molecule accomplishes this by acting as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key regulator of HIF-α stability.[5][6] By preventing the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, this compound leads to an increase in intracellular HIF-α levels, even under normoxic conditions.[7][8]
The dual functionality of this compound, targeting both the pro-fibrotic Smad3 pathway and the pro-angiogenic and cytoprotective HIF-α pathway, makes it a promising candidate for research in areas such as renal fibrosis and other related conditions.[1][5] These application notes provide detailed protocols for the accurate measurement of HIF-α levels in response to treatment with this compound.
Mechanism of Action: HIF-α Stabilization
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows for the recognition of HIF-α by the VHL E3 ubiquitin ligase complex, which then tags HIF-α with ubiquitin, marking it for degradation by the proteasome. This compound, by binding to VHL, competitively inhibits the interaction between VHL and hydroxylated HIF-α.[6][7] This disruption of the VHL-HIF-α interaction prevents the ubiquitination of HIF-α, leading to its stabilization and accumulation in the cell nucleus, where it can activate the transcription of target genes.
References
- 1. Interdependence of HIF-1α and TGF-β/Smad3 signaling in normoxic and hypoxic renal epithelial cell collagen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Therapeutic potential for renal fibrosis by targeting Smad3-dependent noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interdependence of HIF-1α and TGF-β/Smad3 signaling in normoxic and hypoxic renal epithelial cell collagen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine.
Compound Overview
This compound is a dual-target Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Smad3 and enhance the protein levels of Hypoxia-Inducible Factor-alpha (HIF-α).[1] Its complex chemical structure contributes to its utility in research areas such as anti-fibrosis, renal protection, and oncology.[2] However, like many PROTACs, it possesses physicochemical properties that can lead to poor aqueous solubility, a common challenge in experimental settings.[3][4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2347517-69-3 | GlpBio |
| Molecular Formula | C41H46N6O6S | GlpBio |
| Molecular Weight | 754.9 g/mol | GlpBio |
| Solubility in DMSO | ≥ 170 mg/mL (≥ 226.39 mM) | GlpBio |
| Aqueous Solubility | Poor (Not Quantitatively Reported) | General PROTAC characteristic[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
A1: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like an aqueous buffer), causing the compound to rapidly come out of solution. To address this, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a more dilute final concentration of the compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO may help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different co-solvent: While DMSO is common, other water-miscible organic solvents such as ethanol, isopropanol, or polyethylene glycol (PEG) could be tested.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the DMSO stock.
-
Vortexing during dilution: Vigorously vortex the aqueous buffer while slowly adding the DMSO stock to promote rapid mixing and reduce localized high concentrations that can initiate precipitation.
Q2: Can I heat the solution to dissolve the compound?
A2: Gentle warming can sometimes help dissolve a compound. However, this should be done with caution as excessive heat can lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always allow the solution to return to room temperature before use to check for any re-precipitation. It is advisable to perform a stability test to ensure the compound remains intact after heating.
Q3: Is the solubility of this compound pH-dependent?
A3: The chemical structure of this compound contains several functional groups, including amides and a pyridine ring, which can have varying degrees of ionization depending on the pH. Therefore, its solubility is likely to be pH-dependent. If you are observing precipitation, adjusting the pH of your buffer (if permissible for your experiment) might improve solubility. Generally, for compounds with basic nitrogens (like the pyridine ring), solubility may be enhanced in slightly acidic conditions. Conversely, acidic functional groups would be more soluble in slightly basic conditions. It is recommended to test a range of pH values to determine the optimal condition for your specific application.
Q4: I am seeing a precipitate in my cell culture media after adding the compound. What could be the cause?
A4: Precipitation in cell culture media can be due to several factors:
-
Compound insolubility: The compound itself may not be soluble at the desired concentration in the complex mixture of salts, amino acids, and proteins that constitute cell culture media.
-
Interaction with media components: The compound may interact with components of the media, such as proteins in fetal bovine serum (FBS), leading to the formation of an insoluble complex.
-
Salting out: The high salt concentration in some media can reduce the solubility of organic compounds.
To troubleshoot this, you can try:
-
Reducing the final concentration of the compound.
-
Preparing a more concentrated stock solution in DMSO and adding a smaller volume to the media.
-
Pre-mixing the compound with serum-free media before adding it to the final culture vessel.
-
If using serum, consider reducing the serum percentage if your cells can tolerate it.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 754.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out 7.55 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief, gentle warming (to 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Procedure for Dilution into Aqueous Buffers
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Vortex mixer
-
-
Procedure:
-
Bring the stock solution and aqueous buffer to room temperature.
-
For a 10 µM final concentration in 1 mL of buffer, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Crucially , while vortexing the aqueous buffer, slowly add the 1 µL of the DMSO stock solution directly into the liquid (not onto the side of the tube) to ensure rapid dispersal.
-
Continue vortexing for a few seconds after addition.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Mechanism of action of the dual-target PROTAC.
References
- 1. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine concentration for cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a dual-target PROTAC designed to induce the degradation of Smad3 while stabilizing HIF-α protein levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC).[1][2] It functions by simultaneously binding to the target protein, Smad3, and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of Smad3, marking it for degradation by the proteasome.[3] Concurrently, the molecule is reported to increase the protein levels of HIF-α.[1] This dual activity makes it a tool for studying pathways related to fibrosis, renal anemia, and certain cancers like prostate cancer.[1]
Q2: How should I prepare a stock solution of the compound?
To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of the compound (check the manufacturer's certificate of analysis for the exact molecular weight) in the calculated volume of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Note that the final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for my experiments?
The optimal concentration of a PROTAC is highly dependent on the cell line and the specific experimental endpoint.[3][5] Based on available data, the effective concentration range for this compound is very broad.
-
In rat renal fibroblasts, concentration-dependent degradation of Smad3 was observed between 1-125 nM over 48 hours.[1]
-
In CWR22Rv1 prostate cancer cells, Smad3 degradation was observed at concentrations of 10-50 µM over 24 hours.[1]
Given this wide range, it is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell model and assay. A recommended starting range for an initial dose-response curve would be from 1 nM to 50 µM.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death / Cytotoxicity | 1. Concentration is too high: PROTACs can exhibit off-target or dose-dependent toxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma.[6] | 1. Perform a dose-response experiment starting from a low nanomolar range to determine the optimal, non-toxic concentration.[7] Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay.[8][9] 2. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1% DMSO). Include a "vehicle-only" control in all experiments. 3. Visually inspect cultures for signs of contamination and perform routine mycoplasma testing. |
| No Degradation of Smad3 | 1. Concentration is too low: The compound concentration is insufficient to form the ternary complex (PROTAC-Smad3-E3 Ligase). 2. Incubation time is too short: Protein degradation is a time-dependent process. 3. Low E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in your cell line.[5] 4. Compound Instability: The compound may be unstable or has degraded in the stock solution or media. | 1. Titrate the compound across a wide concentration range (e.g., 1 nM to 50 µM).[1] 2. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration.[3] 3. Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. 4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Inconsistent or Irreproducible Results | 1. Cellular Health/Passage Number: Cells are unhealthy, stressed, or have been passaged too many times, leading to altered responses. 2. Compound Precipitation: The compound has low aqueous solubility and is precipitating in the culture medium. 3. Assay Variability: Inconsistent cell seeding density or variations in experimental procedure. | 1. Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Visually inspect the media for precipitates after adding the compound. If precipitation occurs, try pre-diluting the compound in serum-free media before adding it to the final culture. 3. Standardize all protocols, including cell seeding density, treatment volumes, and incubation times. Use automated cell counters for accuracy. |
| "Hook Effect" Observed | High PROTAC Concentration: At very high concentrations, PROTACs can form binary complexes (PROTAC-Smad3 or PROTAC-E3 Ligase) instead of the productive ternary complex, which inhibits degradation. This is a known phenomenon for PROTACs. | This is expected behavior for PROTACs. The dose-response curve will show increasing degradation up to an optimal concentration, followed by decreased degradation at higher concentrations. Operate within the optimal concentration window identified in your dose-response experiment. |
Experimental Protocols & Data
Protocol: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a method to determine the half-maximal degradation concentration (DC50) and optimal concentration range for this compound.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluent) at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation (Serial Dilution):
-
Prepare a 2X working solution for the highest concentration (e.g., 100 µM) in your cell culture medium.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in cell culture medium to create a range of 2X concentrations covering your desired range (e.g., 100 µM down to ~1 nM).
-
Prepare a "vehicle-only" control containing the same final concentration of DMSO as your highest dose.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2X compound dilutions to the corresponding wells. This will dilute the compound to the final 1X concentration.
-
Include triplicate wells for each concentration and the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (a 24-hour starting point is recommended).[1]
-
Cell Lysis & Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and perform SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Smad3, HIF-α, and a loading control (e.g., GAPDH, β-Actin).
-
Use an appropriate secondary antibody and imaging system to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for Smad3 and HIF-α using software like ImageJ.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized Smad3 levels against the log of the compound concentration to determine the DC50 value.
-
Data Summary Table
The following table summarizes reported concentration ranges for this compound. Users should determine the optimal range for their specific system.
| Cell Line | Target Effect | Concentration Range | Treatment Time | Citation |
| Rat Renal Fibroblasts | Smad3 Degradation, HIF-2α Upregulation | 1 - 125 nM | 48 hours | [1] |
| CWR22Rv1 (Prostate Cancer) | Smad3 Degradation, AR Pathway Downregulation | 10 - 50 µM | 24 hours | [1] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for the dual-target PROTAC.
Experimental Workflow Diagram
Caption: Workflow for determining optimal compound concentration.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting lack of target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Avoiding the hook effect with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dual-target Proteolysis Targeting Chimera (PROTAC).[1][2][3] It is designed to induce the ubiquitination and subsequent degradation of the Smad3 protein while also increasing the protein levels of HIF-α.[1][2][3] This molecule has potential applications in research related to anti-fibrosis, renal protection, and cancer.[1]
Q2: What is the mechanism of action for this PROTAC?
As a PROTAC, this compound functions by bringing a target protein (Smad3) into close proximity with an E3 ubiquitin ligase. This is achieved through its two distinct ligands connected by a linker.[4] One ligand binds to the target protein, and the other binds to the E3 ligase, facilitating the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Q3: What are the primary research applications for this compound?
This PROTAC is primarily used in research focused on:
Q4: What is the "hook effect" and why is it relevant when working with this PROTAC?
The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays, such as ELISA.[5][6] It is characterized by a paradoxical decrease in the assay signal at very high concentrations of the analyte.[5] This can lead to falsely low or negative results.[7][8] When using this compound, you might be quantifying its effects by measuring the concentration of a target protein or a downstream biomarker using an immunoassay. If the concentration of this analyte is very high, you could encounter the hook effect, leading to an underestimation of the biological response.
Troubleshooting Guide: Avoiding the Hook Effect in Immunoassays
This guide provides specific troubleshooting steps for researchers who suspect they are encountering the hook effect in their experiments with this compound.
Issue: Unexpectedly low signal in a sandwich immunoassay at high concentrations of the PROTAC or in highly responsive cells.
This could be indicative of the hook effect, where an excess of the analyte (e.g., a biomarker) oversaturates the capture and detection antibodies in the assay, preventing the formation of the "sandwich" complex.[6][7]
Solution 1: Sample Dilution
A primary and effective method to mitigate the hook effect is to analyze a series of sample dilutions.[5][7][9] A sample exhibiting the hook effect will show an increase in signal upon dilution, bringing the analyte concentration into the optimal range of the assay.
Experimental Protocol: Serial Dilution for Hook Effect Verification
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., cell lysate or supernatant). Recommended dilution factors are 1:10, 1:100, and 1:1000.
-
Assay Performance: Run the undiluted and diluted samples in your sandwich immunoassay according to the manufacturer's protocol.
-
Data Analysis: Plot the measured concentration against the dilution factor. If the hook effect is present, the apparent concentration of the analyte will increase with dilution before eventually decreasing as the analyte is diluted out.
-
Optimal Dilution: Identify the dilution factor that places your sample within the linear range of the assay and use this dilution for all subsequent experiments with similar samples.
Solution 2: Modify the Assay Protocol
If sample dilution is not feasible or does not resolve the issue, modifying the immunoassay protocol can help.
Experimental Protocol: Two-Step (Sequential) Sandwich ELISA
A two-step protocol can help reduce the competition between free and captured analyte for the detection antibody.[5]
-
Coating: Coat the microplate wells with the capture antibody as per the standard protocol.
-
Sample Incubation: Add your samples to the wells and incubate to allow the analyte to bind to the capture antibody.
-
Washing Step: Wash the wells thoroughly to remove any unbound analyte and other sample components. This is a critical step to prevent the hook effect.
-
Detection Antibody Incubation: Add the enzyme-linked detection antibody and incubate to allow it to bind to the captured analyte.
-
Final Steps: Proceed with the subsequent washing, substrate addition, and signal detection steps as per the standard protocol.
Quantitative Data
The following tables summarize key quantitative information for this compound.
Table 1: In Vitro Activity
| Cell Line | Treatment Conditions | Effect | Reference |
| Rat Renal Fibroblasts | 1-125 nM, 48 h | Concentration-dependent degradation of Smad3 protein and significant upregulation of HIF-2α protein. | [1] |
| CWR22Rv1 | 0-50 µM, 24 h | Degradation of Smad3 protein and downregulation of the androgen receptor (AR) pathway. | [1] |
| Rv1 | 10, 20, 50 µM; 24 h | Reduction in Smad3 protein levels with a concurrent reduction in AR, AR-V7, and AR target levels. | [1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₁H₄₆N₆O₆S |
| Molecular Weight | 750.91 |
| Solubility | DMSO: ≥ 170 mg/mL (226.39 mM) |
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. Hook effect - Wikipedia [en.wikipedia.org]
- 7. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine in their experiments. This dual-target Proteolysis Targeting Chimera (PROTAC) is designed to induce the degradation of Smad3 and stabilize Hypoxia-Inducible Factor-alpha (HIF-α), offering potential applications in anti-fibrosis, renal protection, and cancer research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heterobifunctional PROTAC. It functions by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein, Smad3. This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome. Concurrently, by engaging the VHL E3 ligase, the compound prevents the degradation of HIF-α, leading to its stabilization and accumulation.[1][2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects are the degradation of Smad3 and the stabilization of HIF-α.[1][2][3] In rat renal fibroblasts, treatment with 1-125 nM of the compound for 48 hours leads to a concentration-dependent degradation of Smad3 and a significant upregulation of HIF-2α protein levels.[1] In the CWR22Rv1 prostate cancer cell line, treatment with 0-50 μM for 24 hours results in the degradation of Smad3 protein levels and downregulation of the androgen receptor (AR) pathway.[1]
Q3: What are the known or potential off-target effects?
A3: While comprehensive off-target profiles for this specific molecule are not publicly available, the (S,R,S)-AHPC component is a derivative of the VHL ligand VH032, which is known to be highly selective for the VHL E3 ligase.[4] Quantitative mass spectrometry studies on related VHL inhibitors have shown a high degree of specificity.[4] However, in CWR22Rv1 prostate cancer cells, this PROTAC has been observed to downregulate the androgen receptor (AR) and its splice variant AR-V7, which may be an indirect consequence of Smad3 degradation or a potential off-target effect.[1][5][6] Researchers should consider validating key off-targets relevant to their experimental system.
Q4: In which cell lines has this PROTAC been shown to be active?
A4: This PROTAC has demonstrated activity in rat renal fibroblasts and the human prostate cancer cell line CWR22Rv1.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or poor Smad3 degradation | Incorrect compound concentration | Perform a dose-response experiment. For example, in rat renal fibroblasts, concentrations of 1-125 nM for 48 hours have been effective.[1] |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for maximal degradation. | |
| Low VHL E3 ligase expression in the cell line | Confirm the expression of VHL in your cell model using Western blot or qPCR. | |
| Cellular permeability issues | Consider using a cell permeability assay. If permeability is low, a different formulation or delivery method may be needed. | |
| Compound degradation | Ensure proper storage of the compound (-20°C or -80°C) and use freshly prepared solutions for experiments. | |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of inactive binary complexes | This is a known phenomenon with PROTACs where high concentrations lead to the formation of PROTAC-Smad3 and PROTAC-VHL binary complexes instead of the productive ternary complex. Perform a wider dose-response curve to identify the optimal concentration range for degradation. |
| No or insufficient HIF-α stabilization | Rapid HIF-α turnover in your cell model | Ensure that your experimental conditions are suitable for detecting HIF-α stabilization. This may involve using hypoxia mimetics (e.g., CoCl2) as a positive control. |
| Incorrect timing of measurement | HIF-α stabilization can be transient. Perform a time-course experiment to capture the peak of stabilization. | |
| High cellular toxicity | Off-target effects | Reduce the concentration of the PROTAC. Perform cell viability assays (e.g., MTT, trypan blue) to determine the cytotoxic concentration. Consider proteomic profiling to identify potential off-targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and media formulations. |
| Inconsistent compound preparation | Prepare fresh stock solutions and working dilutions for each experiment. |
Signaling Pathways and Experimental Workflows
Smad3 Signaling Pathway
The diagram below illustrates the canonical TGF-β/Smad3 signaling pathway, which is targeted for degradation by this compound.
Caption: Canonical TGF-β/Smad3 signaling pathway and PROTAC-mediated degradation.
HIF-α Stabilization Pathway
This diagram shows how this compound stabilizes HIF-α by inhibiting its VHL-mediated degradation.
Caption: VHL-mediated degradation of HIF-α and its inhibition by the PROTAC.
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines the steps to identify potential off-target effects of this compound.
Caption: Workflow for identifying and validating off-target effects.
Experimental Protocols
Protocol 1: Western Blot for Smad3 Degradation and HIF-α Stabilization
Objective: To determine the effect of this compound on Smad3 and HIF-α protein levels.
Materials:
-
Cell line of interest (e.g., CWR22Rv1, rat renal fibroblasts)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Smad3, anti-HIF-1α, anti-HIF-2α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours). Include a positive control for proteasome inhibition (e.g., 10 µM MG132 for 4-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to VHL in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (as in Protocol 1)
-
Primary antibody: anti-VHL
Procedure:
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle for a specified time (e.g., 1-3 hours).
-
Cell Harvesting and Resuspension: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the levels of soluble VHL by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble VHL as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2347517-69-3 | BroadPharm [broadpharm.com]
- 3. abmole.com [abmole.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. SMAD3 promotes expression and activity of the androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent Smad3 degradation with (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
Welcome to the technical support center for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the inconsistent degradation of Smad3 using this PROTAC.
Troubleshooting Guide: Inconsistent Smad3 Degradation
This guide addresses common issues that may lead to variability in Smad3 degradation when using this compound.
| Observation | Potential Cause | Recommended Action |
| No or Weak Smad3 Degradation | Low Cell Permeability: The compound may not be efficiently entering the cells.[1][2][3] | - Verify the cellular uptake of the PROTAC using cellular thermal shift assays (CETSA) or NanoBRET assays.[2] - Optimize treatment time and concentration. - Ensure proper formulation and solubility of the compound in the cell culture media. |
| Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing together Smad3 and the E3 ligase.[1][4] | - Confirm target engagement with both Smad3 and the E3 ligase using biophysical assays like fluorescence polarization (FP) or surface plasmon resonance (SPR).[3] - Consider that the linker length and composition are critical for productive ternary complex formation.[2] | |
| Low E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC may be expressed at low levels in the cell line being used.[1] | - Determine the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell model via Western blot or qPCR. - Consider using a cell line with higher expression of the E3 ligase. | |
| Issues with Western Blotting: The lack of a signal may be due to technical problems with the Western blot itself.[5][6][7] | - Use a validated Smad3 antibody. Some Smad2/3 antibodies may have weaker affinity for Smad3.[5] - Include a positive control for Smad3 expression. - Optimize antibody concentrations, incubation times, and blocking buffers.[6][7][8] - Ensure efficient protein transfer from the gel to the membrane.[6] | |
| High Variability Between Replicates | Cell Culture Conditions: Inconsistent cell density, passage number, or cell health can lead to variable results. | - Maintain consistent cell seeding densities and use cells within a similar passage number range for all experiments. - Regularly check for mycoplasma contamination. |
| Compound Handling: Inconsistent compound dilution or storage can affect its activity. | - Prepare fresh dilutions of the PROTAC for each experiment from a concentrated stock. - Store the stock solution at the recommended temperature and protect it from light if it is photosensitive. | |
| "Hook Effect" Observed | High PROTAC Concentration: At very high concentrations, the formation of binary complexes (PROTAC-Smad3 or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[4] | - Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to observe the hook effect.[4] |
| Cell Type-Specific Effects | Different Cellular Machinery: The expression levels of Smad3, the E3 ligase, and other components of the ubiquitin-proteasome system can vary between cell types. | - Characterize the protein levels of Smad3 and the relevant E3 ligase in each cell line used. - Be aware that the optimal PROTAC concentration and treatment time may differ between cell lines. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the Smad3 protein.[9][10] One end of the molecule binds to Smad3, and the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of Smad3, marking it for degradation by the proteasome.[11] This compound has also been shown to improve the protein level of HIF-α, making it a dual-target PROTAC.[9]
Q2: How can I confirm that Smad3 degradation is proteasome-dependent?
A2: To confirm that the observed degradation of Smad3 is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should rescue Smad3 levels.[12][13][14]
Q3: What are the appropriate negative controls for my experiment?
A3: It is crucial to include proper negative controls to ensure the specificity of the observed effects.[1] A key control is an inactive epimer of the PROTAC or a molecule where either the Smad3-binding or the E3 ligase-binding moiety is mutated or absent. This control should not induce Smad3 degradation. Additionally, a vehicle-only control (e.g., DMSO) should always be included.
Q4: How do I choose the right cell line for my experiments?
A4: The choice of cell line is critical for the success of your experiment. An ideal cell line should have detectable levels of endogenous Smad3 and sufficient expression of the E3 ligase that is recruited by the PROTAC. You can screen several cell lines by Western blot to determine the basal levels of these proteins.
Q5: What is the expected time course for Smad3 degradation?
A5: The kinetics of PROTAC-mediated protein degradation can vary depending on the cell type, the concentration of the PROTAC, and the turnover rate of the target protein. It is recommended to perform a time-course experiment, for example, treating cells for 6, 12, 24, and 48 hours, to determine the optimal endpoint for Smad3 degradation in your specific experimental system.
Experimental Protocols
Protocol 1: Western Blot for Smad3 Degradation
This protocol outlines the steps to assess the degradation of Smad3 in cultured cells treated with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Smad3 (use a validated, specific antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of Action for the Smad3 PROTAC.
Caption: Troubleshooting workflow for inconsistent Smad3 degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Ligand-dependent Degradation of Smad3 by a Ubiquitin Ligase Complex of ROC1 and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine In Vitro Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a dual-target Proteolysis Targeting Chimera (PROTAC). Its primary mechanism involves the targeted ubiquitination and subsequent degradation of Smad3 protein.[1] Additionally, it has been shown to increase the protein levels of HIF-α (Hypoxia-Inducible Factor-alpha).[1][2] This dual activity gives it potential therapeutic applications in anti-fibrosis, renal protection for renal anemia research, and in the context of cancers such as prostate cancer.[1]
Q2: What are the initial steps to consider before starting a cytotoxicity assessment of this compound?
Before initiating cytotoxicity studies, it is crucial to:
-
Characterize the compound: Ensure the purity and stability of your this compound stock.
-
Select appropriate cell lines: Choose cell lines relevant to your research question (e.g., renal fibroblasts, prostate cancer cell lines like CWR22Rv1, or other relevant cancer cell lines).[1]
-
Determine a relevant concentration range: Based on its known activity (e.g., degradation of Smad3 observed at nanomolar to micromolar concentrations), establish a broad concentration range for initial screening.[1]
-
Vehicle control: Use an appropriate vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound, as the vehicle itself can be cytotoxic at higher concentrations.
Q3: Which in vitro cytotoxicity assays are recommended for this compound?
A multi-assay approach is recommended to get a comprehensive understanding of the compound's cytotoxic effects.[3]
-
Metabolic Activity Assays (e.g., MTT): To assess the effect on cellular metabolic activity.[4]
-
Membrane Integrity Assays (e.g., LDH release): To measure cell membrane damage and necrosis.[5]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): To specifically quantify the induction of programmed cell death.[6][7]
Troubleshooting Guides
MTT Assay Troubleshooting
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9]
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of culture media or reagents.- Interference from the test compound (colored compounds or those with reducing properties).- Extended exposure of the MTT reagent to light.[10] | - Use sterile techniques and fresh reagents.- Run a control with the compound in cell-free media to check for direct reduction of MTT.[10]- Protect the MTT reagent from light. |
| Low Absorbance Values / Low Sensitivity | - Low cell density.- Suboptimal incubation time with MTT.- MTT reagent itself is cytotoxic at high concentrations or with long exposure.[11] | - Optimize cell seeding density for your specific cell line.- Optimize the MTT incubation time (typically 2-4 hours).- Test different concentrations of the MTT reagent. |
| Incomplete Solubilization of Formazan Crystals | - Insufficient volume or inadequate mixing of the solubilization solvent (e.g., DMSO, acidified isopropanol).- Precipitation of proteins from serum-supplemented medium by the organic solvent. | - Ensure complete mixing and adequate volume of the solvent.- Consider using a solubilization solution containing a detergent like SDS.- Use pure, anhydrous DMSO for optimal results. |
| High Variability Between Replicates | - Uneven cell seeding.- "Edge effect" in 96-well plates due to evaporation.- Formation of bubbles in the wells.[10] | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or ensure proper humidification of the incubator.- Be careful during pipetting to avoid bubbles. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of this compound and vehicle control for the desired duration (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Remove the treatment media and add fresh, serum-free media containing MTT reagent (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.[12]
LDH Release Assay Troubleshooting
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity and loss of membrane integrity.[5]
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background in Medium Control | - High intrinsic LDH activity in the serum (e.g., FBS) used in the culture medium.[5][13] | - Reduce the serum concentration in the medium during the experiment (e.g., to 1-5%).[5]- Use serum-free medium for the treatment period if compatible with your cells.- Always include a "medium only" background control. |
| High Spontaneous LDH Release | - High cell seeding density leading to cell death.- Overly vigorous pipetting during cell plating or reagent addition.[5][13] | - Optimize the cell seeding density to avoid over-confluence.- Handle cell suspensions gently. |
| Low Experimental Absorbance Values | - Low cell density, resulting in a weak signal.[5][14]- The compound may inhibit LDH enzyme activity. | - Determine the optimal cell number for a robust signal.- Check for potential LDH inhibition by the compound in a cell-free system.[14] |
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.[13]
-
Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.[13]
-
Stop Reaction: Add the stop solution to each well.[13]
-
Measurement: Measure the absorbance at the recommended wavelengths (e.g., 490 nm and a reference at 680 nm).[13]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Apoptosis Assay (Annexin V/PI) Troubleshooting
This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells and Propidium Iodide (PI) to identify necrotic cells with compromised membranes.[6][7][15]
Potential Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Percentage of Necrotic Cells (PI Positive) | - Harsh cell handling during harvesting (e.g., over-trypsinization).- The compound may be inducing necrosis at the tested concentrations. | - Use a gentle cell detachment method and minimize centrifugation speed.- Collect both adherent and floating cells to not lose the apoptotic population.[6]- Analyze a time-course to distinguish between early apoptosis and secondary necrosis. |
| Weak or No Annexin V Signal | - Insufficient incubation time with the compound to induce apoptosis.- Loss of apoptotic cells during washing steps. | - Perform a time-course experiment to identify the optimal treatment duration for apoptosis induction.- Be gentle during washing steps and consider using low-speed centrifugation. |
| False Positives | - Cell clumps or doublets being read as single events. | - Ensure a single-cell suspension before analysis.- Use appropriate gating strategies in the flow cytometry software to exclude doublets. |
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[6]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Include unstained, Annexin V only, and PI only controls for proper compensation and gating.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Smad3/HIF-α双靶点PROTAC | MCE [medchemexpress.cn]
- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Is Your MTT Assay the Right Choice? [promega.kr]
- 11. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of linker length for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine analogs, a class of dual-target PROTACs designed to degrade Smad3 and stabilize Hypoxia-Inducible Factor-1α (HIF-1α).
Frequently Asked Questions (FAQs)
Q1: What is the general role of the linker in this PROTAC series?
A1: The linker in the this compound PROTAC series is a crucial component that connects the von Hippel-Lindau (VHL) E3 ligase-binding moiety ((S,R,S)-AHPC) to the target protein-binding ligand (benzofuranylmethyl-pyridine). The length, composition, and attachment points of the linker are critical for inducing the formation of a stable ternary complex between the VHL E3 ligase and the target protein (Smad3), leading to its ubiquitination and subsequent degradation by the proteasome. The linker's properties also influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.
Q2: What is the mechanism of action for these dual-target PROTACs?
A2: These PROTACs function by simultaneously degrading Smad3 and stabilizing HIF-1α. The (S,R,S)-AHPC portion of the molecule recruits the VHL E3 ubiquitin ligase, while the benzofuranylmethyl-pyridine moiety is designed to bind to Smad3. This proximity induces the VHL-mediated ubiquitination of Smad3, tagging it for degradation by the 26S proteasome. The stabilization of HIF-1α is a secondary effect, potentially arising from the modulation of pathways downstream of Smad3 degradation or through off-target effects that require further investigation.[1]
Q3: How does linker length impact the activity of these PROTACs?
A3: The length of the linker is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a productive ternary complex between the E3 ligase and the target protein. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to the formation of unproductive binary complexes or an unstable ternary complex, both of which would diminish degradation efficiency. The optimal linker length is specific to each target and E3 ligase pair and must be determined empirically.
Q4: What types of linkers are commonly used in PROTAC design?
A4: Polyethylene glycol (PEG) chains and alkyl chains of varying lengths are the most commonly used linkers in initial PROTAC design due to their flexibility and ease of synthesis. These linkers allow for a systematic evaluation of the impact of linker length on degradation activity. More rigid linkers, such as those containing cyclic structures, can also be employed to restrict conformational flexibility and potentially improve potency and selectivity.
Q5: Are there any specific starting points for linker length optimization for this analog series?
A5: While specific quantitative data for the this compound series is not publicly available, a common starting point for linker optimization in PROTAC development is to synthesize a series of analogs with varying lengths of a flexible linker, such as PEG or alkyl chains. For example, one could start with a C2 (two-carbon) linker and synthesize analogs with C3, C4, C5, etc., linkers to identify the optimal length for Smad3 degradation.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield during amide coupling of the linker to the benzofuranylmethyl-pyridine moiety. | - Incomplete activation of the carboxylic acid on the linker.- Steric hindrance around the amine on the pyridine ring.- Inappropriate coupling reagents or reaction conditions. | - Ensure complete activation of the carboxylic acid using standard coupling reagents like HATU, HBTU, or EDC/HOBt.- Consider using a less sterically hindered activating agent.- Increase reaction time and/or temperature.- Use a different solvent system to improve solubility and reaction kinetics. |
| Difficulty in purifying the final PROTAC analog. | - Presence of closely related impurities (e.g., starting materials, diastereomers).- Poor chromatographic separation. | - Optimize the purification method (e.g., flash chromatography, preparative HPLC).- Try different solvent gradients and stationary phases.- If diastereomers are present, consider chiral separation techniques. |
| Poor solubility of the final compound. | - The overall molecule may be too greasy or too polar. | - Modify the linker to include more polar (e.g., PEG units) or less polar (e.g., alkyl chains) groups.- Consider derivatizing the benzofuranylmethyl-pyridine or AHPC moieties to improve solubility, ensuring that binding affinity is not compromised. |
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No Smad3 degradation observed in Western Blot. | - The PROTAC is not cell-permeable.- The linker length is not optimal for ternary complex formation.- The PROTAC is unstable in the cell culture medium.- The concentration of the PROTAC is too low or too high (hook effect). | - Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).- Synthesize and test analogs with different linker lengths.- Evaluate the stability of the compound in media over the time course of the experiment.- Perform a dose-response experiment over a wide concentration range to identify the optimal concentration and rule out the hook effect. |
| Inconsistent HIF-1α stabilization results. | - HIF-1α is rapidly degraded under normoxic conditions during sample preparation.- The mechanism of HIF-1α stabilization is indirect and variable between experiments. | - Ensure rapid cell lysis and sample processing on ice. Use lysis buffers containing protease and phosphatase inhibitors.- Consider using a hypoxia mimetic agent like cobalt chloride (CoCl2) in control experiments to validate the assay.[2][3]- Investigate the downstream signaling pathways affected by Smad3 degradation to understand the indirect effects on HIF-1α. |
| High background in cellular assays. | - Off-target effects of the PROTAC.- Cytotoxicity of the compound at the tested concentrations. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of the compound.- Test a negative control compound (e.g., an analog with an inactive E3 ligase ligand) to assess off-target effects.- Use proteomics-based approaches to identify potential off-target proteins. |
Data Presentation
As specific quantitative data on the optimization of linker length for this compound analogs is not publicly available, the following table is provided as a template for researchers to organize their experimental results.
Table 1: Template for Summarizing Linker Optimization Data
| Analog ID | Linker Type | Linker Length (atoms) | Smad3 Degradation DC50 (nM) | Smad3 Dmax (%) | HIF-1α Stabilization EC50 (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Your_Analog_1 | PEG | 8 | ||||
| Your_Analog_2 | PEG | 11 | ||||
| Your_Analog_3 | Alkyl | 4 | ||||
| Your_Analog_4 | Alkyl | 6 |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
-
EC50: Concentration required to achieve 50% of the maximum HIF-1α stabilization.
-
Papp: Apparent permeability coefficient.
Experimental Protocols
General Protocol for Smad3 Degradation Assay (Western Blot)
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the PROTAC analogs for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Smad3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of Smad3 degradation relative to the vehicle control.
General Protocol for HIF-1α Stabilization Assay (Western Blot)
-
Cell Culture and Treatment: Follow the same procedure as for the Smad3 degradation assay.
-
Sample Preparation (Critical Step): Due to the rapid degradation of HIF-1α in the presence of oxygen, all steps following cell harvesting must be performed quickly and on ice.
-
Wash cells with ice-cold PBS.
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend the addition of a prolyl hydroxylase inhibitor to the lysis buffer to further stabilize HIF-1α.[4]
-
-
Protein Quantification and Western Blot: Follow the same procedure as for the Smad3 assay, using a primary antibody specific for HIF-1α.
-
Positive Control: In parallel, treat a set of cells with a hypoxia-inducing agent (e.g., CoCl2 or deferoxamine) or incubate them in a hypoxic chamber (1% O2) to serve as a positive control for HIF-1α induction.[3]
Visualizations
Caption: Mechanism of action for the dual-target PROTAC.
Caption: General workflow for linker length optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
Welcome to the technical support center for the synthesis of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual-target Proteolysis Targeting Chimera (PROTAC). It is designed to induce the ubiquitination and degradation of the Smad3 protein while also increasing the protein levels of HIF-α.[1] This dual functionality gives it anti-fibrotic properties and potential for renal protection, making it a subject of research for conditions like renal anemia and certain cancers.[1]
Q2: What are the main synthetic challenges for this molecule?
A2: The synthesis of this molecule presents several challenges inherent to multi-step synthesis of complex, stereochemically defined molecules. These include:
-
Stereochemical Control: Establishing and maintaining the three chiral centers ((S,R,S) configuration) throughout the synthesis is critical. This often involves asymmetric synthesis or chiral resolution steps.[2][3][4]
-
Amide Coupling: The formation of the amide bond between the AHPC core and the benzofuranylmethyl-pyridine moiety can be difficult due to potential steric hindrance and the need to avoid racemization.[5][6][7]
-
Purification: The purification of intermediates and the final product can be challenging due to the potential for diastereomeric impurities and byproducts from side reactions.[8]
-
Protecting Group Strategy: A well-thought-out protecting group strategy is necessary to ensure that the various functional groups react in the desired sequence.[9]
Q3: Can you provide a general synthetic strategy for this molecule?
A3: A plausible retrosynthetic analysis suggests that the molecule can be assembled from three key fragments:
-
An appropriately protected (S,R,S)-AHPC (a substituted piperidine derivative) with a carboxylic acid or activated ester.
-
A C2-amine linker.
-
A benzofuranylmethyl-pyridine moiety with a suitable functional group for attachment to the linker.
The key steps would likely involve the synthesis of the substituted piperidine, followed by sequential amide coupling reactions to connect the linker and the benzofuranylmethyl-pyridine fragment.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Problem 1: Low Yield in the Amide Coupling Step
You are attempting to couple the AHPC-C2-amide fragment with the benzofuranylmethyl-pyridine carboxylic acid (or vice versa) and are observing low yields of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Steric Hindrance | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. Consider using microwave-assisted synthesis to increase reaction kinetics. | Sterically hindered substrates often require more reactive coupling agents to overcome the energy barrier for amide bond formation.[6][7] |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures (e.g., DMF, NMP, DCM/DMF). Sonication may also help to dissolve starting materials. | Ensuring all reactants are fully dissolved is crucial for reaction efficiency.[5] |
| Side Reactions | Additives like HOBt or HOAt can suppress side reactions and reduce racemization. Ensure the reaction is run under an inert atmosphere (N2 or Ar) to prevent degradation of reagents. | Additives can trap the activated carboxylic acid to form a more stable intermediate, preventing unwanted side reactions. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of the reactants. A slight excess (1.1-1.2 equivalents) of the amine or carboxylic acid component may be beneficial. | In some cases, using a slight excess of one reactant can drive the reaction to completion.[5] |
Problem 2: Difficulty in Separating Diastereomers
After the synthesis of the substituted piperidine core or the final product, you are struggling to separate the desired (S,R,S) diastereomer from other stereoisomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Poor Diastereoselectivity of the Reaction | Re-evaluate the synthetic route to introduce stereocenters earlier with higher selectivity. Consider using a chiral catalyst or auxiliary.[2][3] For hydrogenation of pyridine precursors, the choice of catalyst and conditions is critical for cis/trans selectivity.[8][10] | A more selective reaction will produce a higher ratio of the desired diastereomer, simplifying purification.[8] |
| Co-elution during Chromatography | Screen different chromatography conditions. This includes using different stationary phases (e.g., chiral columns), solvent systems, and additives. Supercritical fluid chromatography (SFC) can also be effective for separating stereoisomers. | Diastereomers can have very similar polarities, requiring specialized chromatographic techniques for separation. |
| Diastereomeric Salt Resolution | If an intermediate has a basic or acidic handle, consider forming a salt with a chiral acid or base to induce crystallization of one diastereomer. | This classical method can be highly effective for resolving enantiomers and diastereomers on a larger scale. |
| Epimerization | If an epimerizable center is present, consider treating the mixture with a base (e.g., K2CO3, DBU) to equilibrate to the thermodynamically more stable diastereomer.[8] | This can be a useful strategy if the desired diastereomer is the more stable one.[8] |
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following are generalized protocols for key steps based on the synthesis of similar molecules.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stereoselective Hydrogenation of a Substituted Pyridine
-
To a solution of the substituted pyridine precursor in methanol, add the catalyst (e.g., PtO2, Rh/C).[10]
-
Place the reaction vessel in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (pressure and temperature will be substrate-dependent).
-
Stir the reaction vigorously for the specified time.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Determine the diastereomeric ratio by 1H NMR of the crude product.[8]
-
Purify by column chromatography or recrystallization.
Visualizations
Plausible Synthetic Workflow
Caption: A plausible workflow for the synthesis of the target molecule.
Troubleshooting Logic for Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low amide coupling yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. amphoteros.com [amphoteros.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Renal Fibrosis PROTACs: (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine and Other Smad3 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for chronic kidney disease (CKD), targeting the downstream mediator of profibrotic signaling, Smad3, has emerged as a promising strategy. Proteolysis-targeting chimeras (PROTACs) offer a novel approach to specifically degrade Smad3, thereby inhibiting the progression of renal fibrosis. This guide provides a detailed comparison of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a potent Smad3-degrading PROTAC, with other notable renal fibrosis PROTACs, supported by experimental data.
Overview of Compared Renal Fibrosis PROTACs
This comparison focuses on two key Smad3-targeting PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase for ubiquitination and subsequent proteasomal degradation of Smad3.
-
PROTAC 1 (P1): this compound
-
PROTAC 2 (P2): EN300-72284-based PROTAC
In Vitro Performance Comparison
The in vitro efficacy of these PROTACs was evaluated based on their ability to degrade Smad3 in relevant cell lines.
| Parameter | PROTAC 1 (P1) | PROTAC 2 (P2) |
| Target Protein | Smad3 | Smad3 |
| E3 Ligase Recruited | VHL | VHL |
| Cell Line(s) Tested | Rat Renal Fibroblasts (NRK-49F), Human Kidney Tubular Cells (HK2)[5] | Human Renal Carcinoma (ACHN), Rat Renal Fibroblasts (NRK-49F), Human Mesangial Cells (HMC)[3][4] |
| Effective Concentration for Smad3 Degradation | 1-125 nM (in NRK-49F)[6] | Concentration-dependent degradation observed[4] |
| Secondary Function | Stabilizes HIF-2α[1][2] | Not reported |
In Vivo Efficacy in a Renal Fibrosis Model
The anti-fibrotic effects of this compound (P1) were demonstrated in a Unilateral Ureteral Obstruction (UUO) mouse model, a standard preclinical model for renal fibrosis.
| Parameter | Vehicle Control (UUO) | PROTAC 1 (P1) Treated (UUO) |
| Animal Model | C57BL/6J mice | C57BL/6J mice |
| Smad3 Protein Level in Kidney | Significantly elevated | Reduced by ~40% compared to vehicle[5] |
| HIF-2α Protein Level in Kidney | No significant change | Increased approximately 2-fold compared to vehicle[5] |
| Renal Fibrosis Markers (e.g., Collagen I, α-SMA) | Markedly increased | Significantly reduced |
| Inflammatory Markers | Elevated | Significantly reduced |
Pharmacokinetic Properties
Pharmacokinetic (PK) data is crucial for the development of PROTACs as therapeutic agents. The PK profile of this compound (P1) has been characterized in mice.
| Parameter | PROTAC 1 (P1) |
| Administration Route | Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.), Gavage (i.g.) |
| Bioavailability | Highest via subcutaneous administration |
| Tissue Distribution | Accumulates in the kidney |
Specific pharmacokinetic parameters for PROTAC 2 (P2) are not detailed in the provided references.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both PROTACs involves hijacking the ubiquitin-proteasome system to induce the degradation of Smad3.
TGF-β/Smad3 Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of renal fibrosis. Upon TGF-β binding to its receptor, Smad3 is phosphorylated and translocates to the nucleus to activate the transcription of profibrotic genes.
Caption: The canonical TGF-β/Smad3 signaling pathway leading to renal fibrosis.
PROTAC-Mediated Smad3 Degradation
Both P1 and P2 are designed to induce the degradation of Smad3, thereby blocking the downstream profibrotic signaling cascade.
Caption: General mechanism of Smad3 degradation by the compared PROTACs.
Dual Mechanism of this compound (P1)
A key advantage of P1 is its dual mechanism of action, which not only degrades the profibrotic Smad3 but also stabilizes the renoprotective HIF-2α.
Caption: The dual therapeutic action of this compound.
Experimental Protocols
In Vitro Smad3 Degradation Assay
Objective: To determine the concentration-dependent degradation of Smad3 by PROTACs in cultured cells.
-
Cell Culture: Rat renal fibroblasts (NRK-49F) or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
PROTAC Treatment: Cells are treated with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting:
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Smad3 and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: The intensity of the Smad3 band is normalized to the loading control, and the percentage of Smad3 degradation is calculated relative to the vehicle-treated control.
Unilateral Ureteral Obstruction (UUO) Mouse Model
Objective: To evaluate the in vivo efficacy of PROTACs in a model of renal fibrosis.
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.
-
Surgical Procedure:
-
Mice are anesthetized.
-
A flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with silk sutures.
-
The incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
PROTAC Administration:
-
PROTACs are administered to the UUO mice via a suitable route (e.g., subcutaneous injection) at a predetermined dose and frequency, starting from the day of surgery.
-
A vehicle control group of UUO mice receives the vehicle solution.
-
-
Endpoint Analysis:
-
Mice are sacrificed at a specific time point after surgery (e.g., 7 or 14 days).
-
Kidneys are harvested for analysis.
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis.
-
Immunohistochemistry/Immunofluorescence: Staining for fibrotic markers (e.g., α-SMA, Collagen I) and inflammatory markers is performed.
-
Western Blotting/RT-qPCR: Protein and mRNA levels of Smad3, HIF-2α, and other relevant markers are quantified in kidney tissue lysates.
-
Conclusion
This compound (P1) demonstrates significant advantages over earlier generation Smad3-targeting PROTACs, such as the EN300-72284-based PROTAC (P2). Its dual mechanism of action, involving both the degradation of the pro-fibrotic Smad3 and the stabilization of the renoprotective HIF-2α, presents a more comprehensive therapeutic strategy for combating renal fibrosis.[1][2] The in vivo data for P1 further substantiates its potential as a clinical candidate for the treatment of chronic kidney disease. Further research and development of such optimized PROTACs hold great promise for addressing the unmet medical need in renal fibrosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. New strategy for renal fibrosis: Targeting Smad3 proteins for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine and Traditional Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel investigational agent (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine and the established anti-fibrotic drugs, Pirfenidone and Nintedanib. The information presented herein is intended for an audience with expertise in fibrosis research and drug development.
Executive Summary
Fibrotic diseases, characterized by excessive deposition of extracellular matrix, represent a significant therapeutic challenge. The current standard of care for idiopathic pulmonary fibrosis (IPF) includes Pirfenidone and Nintedanib, which primarily slow disease progression.[1] this compound is an emerging therapeutic candidate with a novel dual mechanism of action, offering a potentially more targeted approach to combatting fibrosis. This guide evaluates the efficacy, mechanisms of action, and experimental validation of these compounds based on available preclinical data.
Mechanism of Action
Traditional Agents: A Multi-Targeted but Non-Specific Approach
-
Pirfenidone: The precise mechanism of Pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties. It is understood to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[2][3] By inhibiting TGF-β, Pirfenidone reduces fibroblast proliferation and the subsequent production of collagen and other extracellular matrix components.[2]
-
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in the pathogenesis of fibrosis. These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4] By blocking these signaling pathways, Nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts, key events in the fibrotic process.[5]
This compound: A Dual-Targeting PROTAC
This compound is a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. This novel agent is designed with a dual mechanism of action:
-
Targeted Degradation of Smad3: Smad3 is a key intracellular mediator of the pro-fibrotic TGF-β signaling pathway.[6] this compound binds to Smad3 and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Smad3.[7][8] This targeted degradation aims to potently inhibit the downstream effects of TGF-β signaling.
-
Stabilization of Hypoxia-Inducible Factor-alpha (HIF-α): By engaging the VHL E3 ligase, the PROTAC competitively inhibits the degradation of HIF-α, a natural substrate of VHL.[7] Increased levels of HIF-α have been shown to have protective effects in certain contexts of tissue injury and may contribute to an anti-fibrotic environment.[9]
Signaling Pathway Diagrams
Caption: Canonical TGF-β/Smad signaling pathway in fibrosis.
Caption: Mechanisms of traditional vs. novel anti-fibrotic agents.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the respective compounds. It is important to note that the data for this compound is from in vitro and in vivo renal fibrosis models and is not a direct comparison to the pulmonary fibrosis data for Pirfenidone and Nintedanib.
In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Agent | Dose | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Pirfenidone | 10, 30, 100 mg/kg/day | Mouse | Lung Hydroxyproline Content | 30%, 40%, and 60% reduction, respectively | [10] |
| Pirfenidone | 400 mg/kg/day | Mouse | Lung Hydroxyproline Content | Significant reduction at 35 and 49 days | [11] |
| Pirfenidone | 50 mg/kg/day | Rat | Lung Hydroxyproline Content | Significant reduction at 14 and 28 days | [12] |
| Nintedanib | 30, 60, 120 mg/kg/day | Mouse | Lung Hydroxyproline Content | Dose-dependent reduction | [5] |
| Nintedanib | 60 mg/kg, BID | Rat | Fibrosis Score (Ashcroft) | Significant reduction | [13] |
In Vitro Efficacy
| Agent | Cell Type | Assay | Key Efficacy Endpoint | Result | Citation |
| This compound | Rat Renal Fibroblasts | Western Blot | Smad3 Protein Levels | Concentration-dependent degradation (1-125 nM) | [14] |
| This compound | Rat Renal Fibroblasts | Western Blot | HIF-2α Protein Levels | Significant upregulation | [14] |
| Related Smad3 PROTAC | Mouse Model of Renal Fibrosis | Immunohistochemistry | Collagen I & Fibronectin | Significant reduction | [7] |
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is a widely accepted standard for preclinical evaluation of anti-fibrotic agents.[15][16]
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
1. Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.[17] 2. Fibrosis Induction:
- Anesthetize mice (e.g., with isoflurane).
- Administer a single intratracheal instillation of bleomycin sulfate (e.g., 2.0-5.0 mg/kg) in sterile saline.[5][18] Control animals receive saline only. 3. Treatment:
- Begin administration of the test compound (e.g., this compound), positive control (Pirfenidone or Nintedanib), or vehicle, typically 1-7 days post-bleomycin administration.[5][18]
- Dosing is usually performed daily via oral gavage for a period of 14 to 28 days.[5][12] 4. Endpoint Analysis (at day 14, 21, or 28):
- Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.[13]
- Hydroxyproline Assay: A portion of the lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is measured colorimetrically as an index of total collagen deposition.[19][20]
- Immunohistochemistry/Western Blot: Expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin can be quantified.
In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the direct effect of compounds on a key cellular event in fibrosis.
1. Cell Culture:
- Human pulmonary fibroblasts are cultured in standard growth medium. 2. Assay Setup:
- Seed fibroblasts in 96-well plates.
- After cell attachment, replace the growth medium with serum-free medium for 24 hours to induce quiescence. 3. Treatment and Stimulation:
- Pre-incubate cells with various concentrations of the test compound or controls for 1-2 hours.
- Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5 ng/mL) to the medium. 4. Endpoint Analysis (after 48-72 hours):
- Immunofluorescence for α-SMA: Fix and permeabilize the cells. Stain for α-SMA, a marker of myofibroblast differentiation, using a specific primary antibody and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
- Quantification: Capture images using a high-content imaging system. The intensity of α-SMA staining or the percentage of α-SMA positive cells is quantified to determine the extent of myofibroblast differentiation.[21][22][23]
- Western Blot: Lyse cells and determine the total protein expression of α-SMA, normalized to a loading control like GAPDH or β-actin.[21]
Discussion and Future Directions
Pirfenidone and Nintedanib represent significant advances in the treatment of IPF, yet they only slow the progression of the disease and are associated with notable side effects. The development of novel therapeutics with more targeted mechanisms of action is a high priority in fibrosis research.
This compound, with its dual mechanism of targeting Smad3 for degradation and stabilizing HIF-α, presents a promising and innovative approach. The targeted degradation of a key pro-fibrotic signaling node, Smad3, could offer greater efficacy and a more favorable safety profile compared to the broader activity of traditional agents. The simultaneous stabilization of HIF-α may provide additional therapeutic benefits.
While direct comparative data in a pulmonary fibrosis model is not yet available, the in vitro data and the in vivo efficacy of a similar Smad3-degrading PROTAC in a renal fibrosis model are encouraging.[7] Future preclinical studies should focus on evaluating the efficacy of this compound in the bleomycin-induced pulmonary fibrosis model, directly comparing its dose-response to that of Pirfenidone and Nintedanib. Such studies will be crucial in determining the translational potential of this novel therapeutic strategy for patients with fibrotic diseases.
References
- 1. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smad3 as a mediator of the fibrotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New strategy for renal fibrosis: Targeting Smad3 proteins for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic stabilization of HIF-1α increases hematopoietic stem cell quiescence in vivo and accelerates blood recovery after severe irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 16. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 18. atsjournals.org [atsjournals.org]
- 19. Hydroxyproline assay [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments for assays involving (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine, a dual-target Proteolysis Targeting Chimera (PROTAC). This PROTAC is designed to induce the ubiquitination and subsequent proteasomal degradation of Smad3 while simultaneously promoting the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α). The following sections detail essential control strategies, alternative approaches, and detailed experimental protocols to ensure the generation of robust and reliable data.
Understanding the Mechanism of Action
This compound is a heterobifunctional molecule. One end engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while the other binds to the target protein, Smad3. This proximity induces the transfer of ubiquitin to Smad3, marking it for degradation by the proteasome. Concurrently, by engaging VHL, the PROTAC competitively inhibits the VHL-mediated degradation of HIF-α, leading to its accumulation.
Caption: Dual mechanism of the PROTAC.
Essential Control Experiments
To validate the specific effects of this compound, a panel of negative and positive controls is indispensable.
Negative Controls
The primary goal of negative controls is to demonstrate that the observed effects are due to the specific, PROTAC-mediated mechanism and not off-target effects or compound toxicity.
| Control Compound | Rationale | Expected Outcome |
| Vehicle Control (e.g., DMSO) | Establishes the baseline protein levels and cellular health in the absence of the test compound. | No change in Smad3 or HIF-α levels. |
| (S,S,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine (Inactive Epimer) | This diastereomer of the VHL ligand is expected to have significantly reduced binding to VHL, thus preventing the formation of a functional ternary complex. | No degradation of Smad3 and no stabilization of HIF-α. |
| Inactive Smad3-binding Moiety PROTAC | A chemically modified version of the PROTAC where the benzofuranylmethyl-pyridine moiety is altered to abolish Smad3 binding, while the VHL ligand remains active. | No degradation of Smad3. HIF-α may be stabilized due to VHL engagement. |
| E3 Ligase Null Cells (e.g., VHL-/-) | In cells lacking the VHL E3 ligase, the PROTAC cannot form the ternary complex required for Smad3 degradation. | No degradation of Smad3. HIF-α will be constitutively stable. |
Positive Controls
Positive controls are crucial for confirming that the experimental system is responsive and capable of producing the expected biological effects.
| Control Treatment | Rationale | Expected Outcome |
| TGF-β1 Treatment | Transforming Growth Factor-β1 is a known inducer of Smad3 phosphorylation, which can lead to its ubiquitination and degradation. | Time-dependent decrease in Smad3 protein levels. |
| Hypoxia or Cobalt Chloride (CoCl₂) Treatment | Hypoxia or chemical mimics like CoCl₂ inhibit prolyl hydroxylases, preventing HIF-α hydroxylation and subsequent VHL-mediated degradation. | Increased levels of HIF-α protein. |
| Known Smad3 Degrader (if available) | A well-characterized, alternative PROTAC or small molecule that induces Smad3 degradation. | Dose-dependent decrease in Smad3 protein levels. |
| Pan-HDAC Inhibitor (e.g., Panobinostat) | Some HDAC inhibitors have been shown to induce Smad3 degradation. | Dose-dependent decrease in Smad3 protein levels. |
Quantitative Performance Comparison
While specific DC₅₀ and Dₘₐₓ values for this compound are not extensively published in peer-reviewed literature, vendor-provided information suggests effective Smad3 degradation in the nanomolar range.[1]
| Compound/Treatment | Target | Effective Concentration Range | Cell Line | Duration |
| This compound | Smad3 Degradation | 1-125 nM | Rat Renal Fibroblasts | 48 hours |
| This compound | HIF-α Stabilization | 1-125 nM | Rat Renal Fibroblasts | 48 hours |
| TGF-β1 | Smad3 Degradation | 1-10 ng/mL | Various | 4-24 hours |
| Cobalt Chloride (CoCl₂) | HIF-α Stabilization | 100-150 µM | Various | 4-8 hours |
Detailed Experimental Protocols
Western Blotting for Smad3 and HIF-α
This protocol allows for the semi-quantitative assessment of protein levels.
Caption: Key steps in Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with this compound, control compounds, or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-α detection, perform lysis under hypoxic conditions or in a buffer containing cobalt chloride to prevent degradation.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Membrane Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Smad3 (1:1000) or HIF-α (1:500) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Chemiluminescent Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay allows for the real-time monitoring of target protein ubiquitination in live cells.
Caption: Workflow for NanoBRET™ ubiquitination assay.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-Smad3 (donor) and HaloTag®-Ubiquitin (acceptor).
-
Cell Plating: 24 hours post-transfection, plate the cells in a white, 96-well assay plate.
-
Acceptor Labeling: Add HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-Ubiquitin.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates increased proximity between Smad3 and ubiquitin, signifying ubiquitination.
Alternative and Complementary Technologies
To further validate the on-target effects of this compound, consider these alternative approaches.
| Technology | Application | Advantages |
| siRNA/shRNA Knockdown of Smad3 | Transiently or stably reduce Smad3 expression to mimic its degradation and study the downstream functional consequences. | Highly specific for the target mRNA. |
| CRISPR/Cas9 Knockout of Smad3 | Generate a cell line with complete and permanent loss of Smad3 function. | Provides a clean genetic model for comparison. |
| Prolyl Hydroxylase (PHD) Inhibitors | Small molecules that inhibit the enzymes responsible for HIF-α hydroxylation, leading to its stabilization. | Provides a direct comparison for the HIF-α stabilization effect. |
| Smad3 Inhibitors (e.g., SIS3) | Small molecules that inhibit Smad3 signaling, allowing for a comparison between the effects of degradation versus inhibition. | Differentiates between the consequences of protein removal and pathway inhibition. |
By employing a comprehensive set of controls and complementary technologies, researchers can confidently elucidate the specific mechanism of action of this compound and generate high-quality, publishable data.
References
Assessing the Specificity of (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine-Induced Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of the dual-target PROTAC (Proteolysis Targeting Chimera), (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine. This molecule is designed to induce the degradation of Smad3, a key mediator in TGF-β signaling, while simultaneously stabilizing Hypoxia-Inducible Factor-2α (HIF-2α) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This unique dual-action mechanism presents potential therapeutic applications in diseases such as renal fibrosis and cancer.[1][2]
This guide offers a comparative analysis of its performance, supported by available experimental data, and provides detailed methodologies for key experiments to aid researchers in their evaluation and future studies.
Mechanism of Action
This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, Smad3, while the other end binds to the VHL E3 ubiquitin ligase. This binding brings Smad3 into close proximity with the E3 ligase, leading to the ubiquitination of Smad3 and its subsequent degradation by the proteasome. By occupying the VHL E3 ligase, the PROTAC also prevents the natural degradation of VHL's substrate, HIF-2α, leading to its stabilization.
Caption: Mechanism of Action of the dual-target PROTAC.
Performance Data
The efficacy of this compound has been evaluated in various cell lines. The following tables summarize the key quantitative data available from published studies.
Table 1: Smad3 Degradation Efficiency
| Cell Line | Concentration Range | Treatment Time | Observed Effect | DC50 | Dmax |
| Rat Renal Fibroblasts | 1-125 nM | 48 h | Concentration-dependent degradation of Smad3 | Data not available | Data not available |
| CWR22Rv1 (Prostate Cancer) | 0-50 µM | 24 h | Degradation of Smad3 protein levels | Data not available | Data not available |
| ACHN (Renal Carcinoma) | Not Specified | Not Specified | PROTAC-mediated degradation of recombinant Smad3 in cell lysate | Data not available | Data not available |
Table 2: HIF-2α Stabilization
| Cell Line | Concentration Range | Treatment Time | Observed Effect |
| Rat Renal Fibroblasts | 1-125 nM | 48 h | Significant upregulation of HIF-2α protein level |
Comparative Analysis
A direct comparative study of this compound with other reported Smad3-degrading PROTACs is not yet available in the scientific literature. However, the key publication detailing the development of a VHL-recruiting Smad3 PROTAC mentions an optimization process involving different linkers.[1] This suggests that the specificity and efficacy of Smad3 degradation can be fine-tuned.
Alternative Smad3 Degraders:
While specific data for direct comparison is limited, other strategies for Smad3 degradation have been explored, including those utilizing different E3 ligases. The choice of E3 ligase and the linker chemistry are critical determinants of a PROTAC's degradation efficiency, selectivity, and potential off-target effects.
Specificity and Off-Target Assessment
A comprehensive, unbiased proteomic analysis to determine the global off-target effects of this compound has not been published. Assessing the specificity of a PROTAC is crucial to ensure that the observed biological effects are due to the degradation of the intended target.
Recommended Experimental Workflow for Specificity Assessment:
Caption: Recommended workflow for assessing PROTAC specificity.
Experimental Protocols
1. Western Blotting for Smad3 Degradation and HIF-2α Stabilization
This protocol provides a general framework for assessing changes in protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Smad3 (e.g., 1:1000 dilution), HIF-2α (e.g., 1:1000 dilution), and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
2. Global Proteomics for Off-Target Analysis
-
Sample Preparation: Treat cells with the PROTAC at a concentration that effectively degrades the target protein and a vehicle control. Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Signaling Pathways
TGF-β/Smad Signaling Pathway
This compound targets Smad3, a central node in the TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis.
Caption: Simplified TGF-β/Smad signaling pathway.
HIF-1α Signaling Pathway
By inhibiting the VHL-mediated degradation of HIF-2α, the PROTAC impacts the hypoxia signaling pathway, which plays a role in angiogenesis, metabolism, and cell survival.
Caption: Simplified HIF-1α signaling pathway.
Conclusion
This compound is a promising dual-target PROTAC with a unique mechanism of action that warrants further investigation. This guide provides a summary of the currently available data and outlines the necessary experimental approaches to thoroughly assess its specificity and potential for therapeutic development. The lack of comprehensive comparative and off-target proteomics data highlights a critical area for future research to fully understand the selectivity profile of this molecule.
References
Safety Operating Guide
Personal protective equipment for handling (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the novel research compound (S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridine. As a substance with limited published safety data, it is imperative to treat it as potentially hazardous. The following guidelines are based on best practices for handling novel chemical entities and the known risks associated with its structural components, such as pyridine.
Hazard Assessment and GHS Classification
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the GHS classification of a structurally similar compound, (S,R,S)-AHPC-Amide-PEG2-C2-NH2, and the inherent hazards of pyridine derivatives, a precautionary classification is as follows.[1]
Precautionary GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Flammability | Assumed based on Pyridine | Highly flammable liquid and vapor. |
Note: This classification is precautionary and should be updated if a specific SDS becomes available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves.[2] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A standard laboratory coat. A flame-resistant coat should be considered due to the potential flammability of the pyridine moiety. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3] | The nauseating odor and potential inhalation toxicity of pyridine derivatives necessitate respiratory protection.[4] |
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2347517-69-3 | [5] |
| Molecular Formula | C41H46N6O6S | [5] |
| Molecular Weight | 750.91 g/mol | [5] |
| Solubility | Soluble in DMSO (≥ 170 mg/mL) | [5] |
| Storage | Store at 4°C, protected from moisture and light.[5] Stock solutions: -80°C for up to 6 months, -20°C for up to 1 month.[6] | To maintain chemical stability and prevent degradation. |
Safe Handling and Operational Plan
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.[3]
-
Before handling, ensure all necessary PPE is worn correctly.
-
When weighing the solid compound, use a draft shield or weigh it within the fume hood to prevent dissemination of dust.
-
Prepare stock solutions by dissolving the compound in a suitable solvent like DMSO.[5] If heating is required to aid dissolution, use a water bath and monitor the temperature carefully.[5]
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound inside a fume hood.
-
Keep all containers tightly sealed when not in use to prevent the release of vapors.
-
Avoid the accumulation of excess chemicals by acquiring the minimum quantities necessary.[7]
-
-
Storage:
Emergency Procedures
Emergency Response Plan
Caption: Emergency procedures for spills and personal exposure.
-
Spills:
-
In case of a spill, immediately notify your supervisor and others in the vicinity.[2]
-
For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain it.[3] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[4] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Move the affected individual to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[2][4]
-
Disposal Plan
All waste containing this compound, including unused solutions, contaminated labware, and PPE, must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container. Do not pour down the drain.[3]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.[7]
-
-
Disposal Procedure:
References
- 1. (S,R,S)-AHPC-Amide-PEG2-C2-NH2|2138439-54-8|MSDS [dcchemicals.com]
- 2. twu.edu [twu.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. LCSS: PYRIDINE [web.stanford.edu]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
